Berninamycin D
Description
(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide is a natural product found in Streptomyces bernensis with data available.
Structure
2D Structure
Properties
Molecular Formula |
C45H45N13O13S |
|---|---|
Molecular Weight |
1008.0 g/mol |
IUPAC Name |
(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide |
InChI |
InChI=1S/C45H45N13O13S/c1-11-24-43-57-30(22(8)71-43)39(66)48-17(3)35(62)58-32(45(9,10)68)40(67)50-19(5)42-56-29(21(7)70-42)38(65)47-16(2)34(61)49-18(4)41-53-26(14-69-41)31-23(12-13-25(51-31)33(46)60)44-54-27(15-72-44)36(63)55-28(20(6)59)37(64)52-24/h11-15,20,28,32,59,68H,2-5H2,1,6-10H3,(H2,46,60)(H,47,65)(H,48,66)(H,49,61)(H,50,67)(H,52,64)(H,55,63)(H,58,62)/b24-11-/t20-,28+,32-/m1/s1 |
InChI Key |
ACYFBJUVNSGWDG-QGQKNWORSA-N |
Isomeric SMILES |
C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O |
Canonical SMILES |
CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Berninamycin D from Streptomyces bernensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin D is a minor thiopeptide antibiotic produced by the bacterium Streptomyces bernensis. As a member of the bernamycin family, it belongs to the larger class of ribosomally synthesized and post-translationally modified peptides (RiPPs), which are known for their complex structures and potent biological activities. Structurally, this compound is an analogue of the more abundant berninamycin A, from which it differs by the absence of two dehydroalanine units attached to the carboxyl carbon of the pyridine ring.[1][2] This guide provides a comprehensive overview of the discovery, fermentation, isolation, and characterization of this compound, with a focus on the technical details relevant to researchers in natural product chemistry and drug discovery.
Fermentation of Streptomyces bernensis for this compound Production
The production of this compound is achieved through the fermentation of Streptomyces bernensis. While this compound is a minor metabolite, accounting for less than 1.0% of the total berninamycin A produced, specific fermentation conditions can influence its yield.[3]
Culture Media
Several media have been utilized for the cultivation of S. bernensis and the production of bernamycins. These include Glucose Yeast Malt Extract (GYM) medium and AF/MS medium.[4][5]
Table 1: Composition of GYM Medium for Streptomyces bernensis [5][6][7][8][9]
| Component | Concentration (g/L) |
| Glucose | 4.0 |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| CaCO₃ | 2.0 (omitted for liquid culture) |
| Agar | 12.0-20.0 (for solid culture) |
| Distilled Water | 1000 mL |
| Final pH | 7.2 (adjusted before adding agar) |
Note: The composition of AF/MS medium is not publicly detailed in the reviewed literature.
Fermentation Protocol
A general protocol for the fermentation of S. bernensis involves a two-stage culture process.[4]
-
Inoculum Preparation (Seed Culture):
-
Spores of S. bernensis are inoculated into a 25 mL seed medium in a 250-mL baffled flask.
-
The culture is incubated for 3 days at 30°C with shaking at 250 rpm.
-
-
Production Culture:
-
The seed culture (0.5 mL) is used to inoculate a 50 mL expression culture in a 250-mL baffled flask containing either GYM or AF/MS medium.
-
The production culture is incubated for 4 days at 30°C with shaking at 250 rpm.
-
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic purification.
Experimental Protocol
-
Cell Harvesting: The fermentation culture is centrifuged to pellet the S. bernensis cells, which contain the bernamycin compounds.
-
Extraction: The cell pellet is extracted to release the secondary metabolites. While the specific solvents and volumes for this compound are not explicitly detailed in the literature, a general approach for similar compounds involves extraction with organic solvents like methanol or acetone.
-
Purification by Preparative HPLC: The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) to separate the different bernamycin analogues.[4]
-
Column: A C18 reverse-phase column is typically used for the separation of thiopeptides.
-
Mobile Phase: A gradient of acetonitrile in water, often with an acid modifier like trifluoroacetic acid (TFA), is a common mobile phase system for peptide purification.
-
Detection: UV detection at a wavelength around 220 nm is suitable for monitoring the peptide elution.
-
Note: A specific, detailed preparative HPLC protocol for the isolation of this compound is not available in the reviewed literature. The development of such a protocol would require optimization of the column chemistry, mobile phase composition, and gradient profile.
Structural Characterization
The structure of this compound was elucidated using spectroscopic techniques, primarily 13C Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment (FAB) Mass Spectrometry.[2]
Table 2: Physicochemical Properties of this compound [1][2][10]
| Property | Value |
| Molecular Formula | C₄₅H₄₅N₁₃O₁₃S |
| Molecular Weight | 1008.0 g/mol |
| Appearance | Solid |
| Purity | >95% (as commercially available) |
Note: Detailed 13C NMR chemical shift data and the full FAB mass spectrum for this compound are not available in the public domain literature.
Biosynthesis of Berninamycins
Berninamycins are synthesized via a ribosomal pathway, where a precursor peptide, BerA, undergoes extensive post-translational modifications directed by the enzymes encoded in the ber biosynthetic gene cluster.[4]
The ber gene cluster contains genes responsible for:
-
Dehydration of serine and threonine residues.
-
Cyclodehydration to form thiazole and oxazole rings.
-
Formation of the central pyridine core .
-
Hydroxylation of specific amino acid residues.
-
Cleavage of the leader peptide .
The production of this compound, with two fewer dehydroalanine units, is likely due to incomplete post-translational modification or subsequent enzymatic or chemical degradation of the dehydroalanine-containing tail of berninamycin A.[2]
Conclusion
This compound represents a structurally interesting minor metabolite from Streptomyces bernensis. While its discovery and general isolation procedures have been described, a detailed, optimized protocol for its production and purification remains to be fully elucidated in publicly available literature. Further research into the specific enzymatic steps leading to the formation of this compound could provide valuable insights into the biosynthesis of thiopeptide antibiotics and potentially enable the engineered production of novel analogues with improved therapeutic properties. This guide serves as a foundational resource for researchers aiming to explore the chemistry and biology of this intriguing natural product.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. scbt.com [scbt.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. GYM STREPTOMYCES MEDIUM | PTCC [oldweb.irost.org]
- 7. biomicrosearch.bam.de [biomicrosearch.bam.de]
- 8. dsmz.de [dsmz.de]
- 9. ccm.sci.muni.cz [ccm.sci.muni.cz]
- 10. lancetechltd.com [lancetechltd.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Berninamycin D
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure and stereochemistry of Berninamycin D, a minor metabolite from the thiopeptide class of antibiotics. It includes a summary of its physicochemical properties, a detailed description of its structural features, and the experimental methodologies employed for its characterization.
Introduction to this compound
This compound is a cyclic thiopeptide antibiotic isolated from the fermentation of Streptomyces bernensis.[1][2][3][4] It belongs to the larger family of berninamycins, which are characterized by a 2-oxazolyl-3-thiazolyl-pyridine core embedded within a macrocyclic peptide framework.[5][6] These antibiotics exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Their mechanism of action often involves the inhibition of bacterial protein biosynthesis.[5] this compound is a minor metabolite, produced in much smaller quantities than the primary congener, Berninamycin A.[5][7]
Chemical Structure of this compound
The chemical structure of this compound has been elucidated primarily through spectroscopic techniques, including 13C NMR and Fast Atom Bombardment (FAB) mass spectrometry.[2]
Molecular Formula and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C45H45N13O13S | [1] |
| Molecular Weight | 1008.0 g/mol | [1] |
| CAS Number | 161263-50-9 | [1] |
| Appearance | Not specified in literature | |
| Purity | >99% (commercially available) | [1] |
| Source | Fermentation of Streptomyces bernensis | [1][2][3] |
Core Structural Features
This compound is a complex macrocyclic peptide. Its structure is distinguished from Berninamycin A by a key difference in the side chain attached to the pyridine ring. Specifically, this compound lacks two dehydroalanine (Dha) units that are present in the C-terminal tail of Berninamycin A.[2][7]
The core structure includes:
-
A central pyridine ring derived from the post-translational modification of serine residues.
-
Thiazole and oxazole heterocycles formed from cysteine and serine/threonine residues, respectively.
-
Several non-proteinogenic amino acids and modified standard amino acids.
Caption: Logical relationship of the core components of this compound.
Stereochemistry of this compound
The absolute stereochemistry of many of the chiral centers in the berninamycin family has been a subject of study. However, for minor metabolites like this compound, the stereochemistry is often inferred from that of the major congener, Berninamycin A, and the known stereospecificity of the biosynthetic enzymes.[5][7] Direct spectroscopic confirmation of the stereochemistry of every chiral center in this compound is not extensively reported in the available literature.[5][7] The stereochemical configuration is assumed to be conserved during the biosynthetic steps that differentiate it from Berninamycin A.
Experimental Protocols
The characterization of this compound relies on a series of experimental procedures, from isolation to structural elucidation.
Isolation and Purification of this compound
This compound is isolated from the fermentation broth of Streptomyces bernensis.[2]
Caption: General workflow for the isolation of this compound.
Methodology:
-
Fermentation: Cultures of Streptomyces bernensis are grown in a suitable liquid medium for several days to allow for the production of secondary metabolites, including the berninamycins.[2]
-
Extraction: The fermentation broth is harvested, and the metabolites are extracted using an organic solvent such as acetone or ethyl acetate.
-
Chromatography: The crude extract is subjected to column chromatography (e.g., silica gel) to separate the components based on polarity.
-
High-Pressure Liquid Chromatography (HPLC): Fractions containing the berninamycins are further purified using reversed-phase HPLC to separate the different berninamycin congeners (A, B, C, and D).[2]
Structure Elucidation Techniques
The structure of the isolated this compound is determined using a combination of spectroscopic methods.
1. Mass Spectrometry (MS):
-
Protocol: Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the molecular weight of the compound.[2] The sample is mixed with a matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Xenon). The resulting ions are analyzed to determine the mass-to-charge ratio, providing the molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
Data: Provides the molecular formula, C45H45N13O13S.[1]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: 13C NMR spectroscopy is employed to identify the carbon framework of the molecule.[2] The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The response of the 13C nuclei to radiofrequency pulses provides a spectrum where each peak corresponds to a unique carbon environment. Advanced 2D NMR techniques (e.g., COSY, HMQC, HMBC) would be used to establish the connectivity between atoms.
-
Data: The chemical shifts and coupling constants from 13C NMR provide detailed information about the types of carbon atoms (e.g., carbonyls, aromatic, aliphatic) and their connectivity, which is crucial for piecing together the complex macrocyclic structure.
Biosynthetic Relationship of Berninamycins
This compound is biosynthetically related to the other berninamycins. Its structure arises from the same precursor peptide as Berninamycin A, but with incomplete post-translational modification or subsequent degradation of the C-terminal dehydroalanine tail.[2][7]
Caption: Biosynthetic relationship between Berninamycin A, B, C, and D.
This diagram illustrates that Berninamycin C and D are likely derived from Berninamycin A through the loss of one and two dehydroalanine residues, respectively.[2] Berninamycin B differs in the hydroxylation of a valine residue.[2]
Conclusion
This compound is a structurally interesting minor thiopeptide antibiotic. Its chemical structure is closely related to that of the major congener, Berninamycin A, differing by the absence of two dehydroalanine residues in its side chain. While its stereochemistry is largely inferred from Berninamycin A, the detailed structural information available has been obtained through rigorous isolation and spectroscopic analysis. Further research, including total synthesis or more detailed NMR studies, could provide definitive confirmation of its complete stereochemical assignment and pave the way for the development of novel antibiotic derivatives.
References
- 1. scbt.com [scbt.com]
- 2. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. pnas.org [pnas.org]
- 6. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Berninamycin D
For Researchers, Scientists, and Drug Development Professionals
Berninamycin D, a member of the thiopeptide family of antibiotics, represents a fascinating example of ribosomal peptide synthesis followed by extensive post-translational modifications. This guide provides a comprehensive overview of the biosynthetic pathway of this compound, focusing on the genetic and enzymatic machinery responsible for its formation. It is intended to be a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.
Introduction to this compound
Berninamycins are potent inhibitors of bacterial protein synthesis. The core structure of these antibiotics is characterized by a highly modified macrocyclic peptide containing a central pyridine ring, multiple thiazole and oxazole rings, and several dehydroamino acids. Berninamycin A is the most abundant product of the biosynthetic pathway, while this compound is a minor variant. Structural analysis using 13C NMR and FAB mass spectrometry has revealed that this compound differs from Berninamycin A by the absence of two dehydroalanine residues attached to the carboxyl carbon of the pyridine ring[1].
The Berninamycin Biosynthetic Gene Cluster (ber)
The genetic blueprint for berninamycin biosynthesis is located in a dedicated gene cluster, designated ber, which has been identified in Streptomyces bernensis. This cluster spans approximately 12.9 kb and contains 11 open reading frames (ORFs), berA through berJ, each encoding a specific enzyme or protein involved in the production of berninamycins[2].
Table 1: Genes of the Berninamycin (ber) Biosynthetic Gene Cluster and Their Putative Functions [2][3]
| Gene | Proposed Function |
| berA | Encodes the precursor peptide, BerA. |
| berB | Lantipeptide-like dehydratase. |
| berC | Lantipeptide-like dehydratase. |
| berD | Pyridine-forming enzyme. |
| berE1 | McbC-like dehydrogenase. |
| berE2 | McbC-like dehydrogenase. |
| berG1 | YcaO-type cyclodehydratase. |
| berG2 | YcaO-type cyclodehydratase. |
| berH | Cytochrome P450 hydroxylase. |
| berI | Homolog of NocA and NosA, involved in C-terminal amide formation. |
| berJ | 23S-rRNA methyltransferase, conferring self-resistance. |
The Biosynthetic Pathway of Berninamycins
The biosynthesis of berninamycins is a multi-step process that begins with the ribosomal synthesis of a precursor peptide, followed by a series of enzymatic modifications.
Precursor Peptide Synthesis
The pathway is initiated by the ribosomal synthesis of the precursor peptide, BerA, which is encoded by the berA gene. BerA consists of an N-terminal leader peptide and a C-terminal core peptide that undergoes extensive post-translational modifications[2][3].
Post-Translational Modifications
The core peptide of BerA is tailored by a cascade of enzymes encoded by the ber gene cluster to form the final berninamycin structure.
Diagram 1: Proposed Biosynthetic Pathway of Berninamycin A
Caption: Overview of the post-translational modifications in Berninamycin A biosynthesis.
-
Dehydration: The lantipeptide-like dehydratases, BerB and BerC, are responsible for installing dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues by dehydrating serine and threonine residues in the core peptide[2].
-
Cyclodehydration and Dehydrogenation: The YcaO-type cyclodehydratases, BerG1 and BerG2, catalyze the formation of thiazole and oxazole rings from cysteine, serine, and threonine residues. These are subsequently oxidized by the dehydrogenases BerE1 and BerE2[2].
-
C-terminal Amide Formation: The enzyme BerI, a homolog of NocA and NosA, is presumed to cleave the C-terminal end of the modified peptide to generate a C-terminal amide. Evidence suggests that BerI acts on a linear precursor in berninamycin biosynthesis[2].
-
Pyridine Ring Formation and Macrocyclization: The central pyridine ring is formed by the enzyme BerD, which also catalyzes the macrocyclization of the peptide[2]. This is a key step in forming the characteristic thiopeptide scaffold.
-
Hydroxylation: The cytochrome P450 hydroxylase, BerH, is responsible for the hydroxylation of a valine residue to a β-hydroxyvaline, a modification present in Berninamycin A but absent in Berninamycin B[2][4][5]. This hydroxylation event is believed to occur after the formation of the macrocyclic scaffold[2][5].
Formation of this compound
This compound is a minor product of the fermentation of S. bernensis[1]. Its structure is characterized by the absence of two dehydroalanine units from the C-terminal tail of the molecule when compared to Berninamycin A[1]. This suggests that the formation of this compound may occur through the hydrolysis of the C-terminal tail of a biosynthetic intermediate[2]. The enzyme responsible for this specific hydrolysis has not yet been definitively identified, but it is possible that BerI or another hydrolase present in the host organism could be involved.
Diagram 2: Proposed Divergence in the Biosynthesis of Berninamycin A and D
Caption: Hypothetical branch point leading to this compound formation.
Quantitative Data
While detailed kinetic parameters for the individual enzymes of the berninamycin pathway are not yet available in the literature, studies on the heterologous expression of the ber gene cluster provide some insight into the relative production of the different berninamycin variants.
Table 2: Relative Production of Berninamycins in Streptomyces bernensis and a Heterologous Host [2]
| Compound | Relative Abundance in S. bernensis (vs. Berninamycin A) | Relative Abundance in S. lividans/pSET152+bern (vs. Berninamycin A) |
| Berninamycin A | 100% | 100% |
| Berninamycin B | 1.5% | 3.9% |
| Berninamycin C | Trace | Not Observed |
| This compound | ~1.0% | <1.0% |
Experimental Protocols
Detailed experimental protocols are crucial for the study of biosynthetic pathways. The following sections outline the general methodologies used in the investigation of berninamycin biosynthesis.
Heterologous Expression of the ber Gene Cluster
The entire ber gene cluster can be expressed in a heterologous host, such as Streptomyces lividans or Streptomyces venezuelae, to study the production of berninamycins and to isolate biosynthetic intermediates.
Experimental Workflow for Heterologous Expression
Caption: Workflow for heterologous expression of the berninamycin gene cluster.
Protocol Outline:
-
Isolation of the ber gene cluster: A fosmid library is constructed from the genomic DNA of S. bernensis. The library is then screened to identify clones containing the entire ber gene cluster[2].
-
Vector Construction: The isolated ber gene cluster is subcloned into a suitable shuttle vector, such as pSET152, which can replicate in both E. coli and Streptomyces[2].
-
Transformation of Streptomyces: The resulting plasmid is transferred from E. coli to a suitable Streptomyces host strain via intergeneric conjugation[6].
-
Fermentation and Analysis: The recombinant Streptomyces strain is fermented under appropriate conditions to induce the production of berninamycins. The metabolites are then extracted and analyzed by techniques such as HPLC, mass spectrometry, and NMR spectroscopy to identify and quantify the produced compounds[2].
Purification and Assay of Biosynthetic Enzymes
To understand the specific function and catalytic mechanism of each enzyme in the berninamycin pathway, individual ber genes can be overexpressed, and the corresponding proteins can be purified and characterized.
General Protocol for Enzyme Characterization:
-
Gene Cloning and Expression: Each ber gene is cloned into an expression vector, and the corresponding protein is overexpressed in a suitable host, typically E. coli.
-
Protein Purification: The overexpressed protein is purified to homogeneity using standard chromatographic techniques, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.
-
Enzyme Assays: The activity of the purified enzyme is assayed using its predicted substrate. The reaction products are analyzed by methods like HPLC or mass spectrometry to determine the enzyme's function and to measure its kinetic parameters (e.g., Km, kcat, Vmax).
Conclusion and Future Perspectives
The biosynthesis of this compound and its related compounds is a complex and fascinating process involving a suite of specialized enzymes. While the key genes and a general outline of the pathway have been established, significant opportunities for further research remain. A detailed biochemical characterization of each enzyme in the ber gene cluster is needed to fully elucidate the catalytic mechanisms and substrate specificities. This knowledge will not only deepen our understanding of thiopeptide biosynthesis but also open up avenues for the bioengineering of novel berninamycin analogs with improved therapeutic properties. The development of in vitro reconstitution systems for the entire biosynthetic pathway would be a particularly valuable tool for such endeavors.
References
- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytochromes P450 Associated with the Biosyntheses of Ribosomally Synthesized and Post-translationally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrative Gene Cloning and Expression System for Streptomyces sp. US 24 and Streptomyces sp. TN 58 Bioactive Molecule Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Berninamycin D as a Protein Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berninamycin D, a member of the thiopeptide family of antibiotics, exerts its antimicrobial effects by inhibiting bacterial protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism underlying this inhibition. This compound targets the 50S ribosomal subunit, binding to a crucial functional center formed by the 23S ribosomal RNA (rRNA) and ribosomal protein L11. This interaction disrupts the function of the ribosomal A-site, a critical component for the elongation phase of protein synthesis. While specific quantitative data for this compound is limited, this guide synthesizes available information for the berninamycin class and related thiopeptides to present a detailed account of its mechanism of action, relevant experimental methodologies, and a model of its interaction with the bacterial ribosome.
Introduction
The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a promising avenue for drug development. Berninamycins, produced by Streptomyces bernensis, are potent inhibitors of bacterial protein synthesis.[1] This guide focuses on this compound, a minor variant of the more abundant Berninamycin A.[2] The core mechanism of action for the berninamycin family involves the specific targeting of the bacterial ribosome, leading to a cessation of protein production and subsequent cell death.
Molecular Mechanism of Action
This compound inhibits protein synthesis at the elongation stage of translation. The primary target of berninamycin is the 50S ribosomal subunit.[1][2]
Binding Site on the 50S Ribosomal Subunit
Berninamycin binds to a highly conserved region on the 50S subunit known as the GTPase Associated Center (GAC), which is a complex formed by specific domains of the 23S rRNA and the ribosomal protein L11.[1][3] This binding site is also the target for the related thiopeptide antibiotic, thiostrepton.[1][3] The interaction is cooperative, with the presence of L11 enhancing the binding of the antibiotic to the 23S rRNA.[3] The C-terminal domain of the L11 protein is primarily responsible for the interaction with the rRNA.[3][4]
Inhibition of Ribosomal A-Site Function
Upon binding to the L11-23S rRNA complex, berninamycin induces a conformational change that affects the function of the ribosomal aminoacyl-tRNA binding site (A-site).[1] The precise molecular consequence of this binding is the inhibition of one or more critical steps in the elongation cycle:
-
Inhibition of Aminoacyl-tRNA Binding: Berninamycin may sterically hinder the correct positioning of the incoming aminoacyl-tRNA in the A-site.
-
Inhibition of Peptidyl Transfer: By altering the conformation of the peptidyl transferase center (PTC), which is in close proximity to the A-site, berninamycin could inhibit the formation of the peptide bond between the nascent polypeptide chain in the P-site and the newly arrived amino acid in the A-site.
-
Inhibition of Translocation: The binding of berninamycin could also impede the EF-G-mediated translocation of the tRNAs from the A and P sites to the P and E sites, respectively.
While the exact step inhibited by berninamycin has not been definitively elucidated, the functional consequence is the stalling of the ribosome on the mRNA, leading to a global shutdown of protein synthesis.
A diagram illustrating the proposed mechanism of action is presented below:
References
- 1. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative interactions of RNA and thiostrepton antibiotic with two domains of ribosomal protein L11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The RNA-binding domain of ribosomal protein L11 recognizes an rRNA tertiary structure stabilized by both thiostrepton and magnesium ion - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Potential of Berninamycin D: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the antibacterial spectrum of Berninamycin D, a minor metabolite of the thiopeptide antibiotic family produced by Streptomyces bernensis. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates its potential activity based on the well-characterized antibacterial profile of its parent compound, Berninamycin A, and the general characteristics of the berninamycin class. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Berninamycins are potent inhibitors of bacterial protein synthesis, primarily exhibiting activity against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). This compound is structurally distinct from Berninamycin A, lacking two dehydroalanine units. While this structural variation may influence its specific activity, it is presumed to share the same mechanism of action as other berninamycins, which involves binding to the 50S ribosomal subunit and disrupting protein translation. This guide presents the known antibacterial spectrum of Berninamycin A as a surrogate for this compound and outlines a standard experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of thiopeptide antibiotics.
The Berninamycin Family: Structure and Mechanism of Action
The berninamycins belong to the thiopeptide class of antibiotics, characterized by a highly modified macrocyclic peptide structure containing thiazole and oxazole rings. This compound is a naturally occurring analog of Berninamycin A, the major component produced by S. bernensis. The primary structural difference is the absence of two dehydroalanine residues in this compound.[1]
The antibacterial activity of berninamycins stems from their ability to inhibit protein synthesis in susceptible bacteria.[2] This is achieved through high-affinity binding to the L11 protein and a specific region of the 23S rRNA within the 50S ribosomal subunit. This interaction effectively stalls the translocation step of elongation, leading to the cessation of polypeptide chain formation and ultimately, bacterial cell death.
Anticipated Antibacterial Spectrum of this compound
Table 1: Antibacterial Spectrum of Berninamycin A
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (μM) |
| Bacillus subtilis | Gram-positive | 6.3[3] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Gram-positive | 10.9[3] |
It is important to note that the structural modifications in this compound could potentially alter its potency compared to Berninamycin A. Further empirical studies are required to definitively establish the MIC values of this compound against a comprehensive panel of bacterial pathogens.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following provides a generalized, yet detailed, methodology for determining the MIC of a thiopeptide antibiotic like this compound using the broth microdilution method.
4.1. Materials and Reagents
-
This compound (or other thiopeptide antibiotic) stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., S. aureus, B. subtilis)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
4.2. Preparation of Bacterial Inoculum
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
4.3. Broth Microdilution Assay
-
Prepare serial twofold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate.
-
Inoculate each well containing the diluted antibiotic and a positive control well (broth only) with the prepared bacterial suspension.
-
Include a negative control well containing uninoculated CAMHB.
-
Incubate the microtiter plate at 37°C for 18-24 hours.
4.4. Interpretation of Results
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) for an antibiotic.
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
The diagram below illustrates the mechanism of action of berninamycins at the molecular level, leading to the inhibition of bacterial protein synthesis.
Conclusion and Future Directions
This compound, as a member of the berninamycin family, holds promise as an antibacterial agent, particularly against Gram-positive pathogens. While a definitive antibacterial spectrum for this compound awaits empirical validation, the data from Berninamycin A suggests a focused and potent activity. The methodologies and workflows presented in this guide provide a framework for the systematic evaluation of this compound and other novel thiopeptide antibiotics. Future research should prioritize the isolation of sufficient quantities of this compound to perform comprehensive MIC testing against a broad panel of clinically relevant bacteria, including vancomycin-resistant enterococci (VRE) and penicillin-resistant Streptococcus pneumoniae. Such studies will be crucial in determining the therapeutic potential of this natural product.
References
- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Berninamycin D Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Berninamycin D, a thiopeptide antibiotic, against Gram-positive bacteria. This document synthesizes available data on its mechanism of action, quantitative antibacterial efficacy, and relevant experimental methodologies.
Core Concepts: Mechanism of Action
This compound belongs to the thiopeptide class of antibiotics, which are known to be potent inhibitors of protein synthesis in Gram-positive bacteria. The primary mechanism of action for berninamycins involves the specific targeting of the bacterial ribosome.
Berninamycins bind to the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. This binding occurs at a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1] This interaction effectively obstructs the ribosomal A site, which is essential for the binding of aminoacyl-tRNA during the elongation phase of protein translation. By blocking the A site, berninamycins halt the addition of new amino acids to the growing polypeptide chain, leading to a cessation of protein synthesis and ultimately, bacterial cell death. This mechanism is analogous to that of other well-characterized thiopeptide antibiotics like thiostrepton.[1]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
For comparative purposes, the MIC values for the major and more extensively studied compound, Berninamycin A, are presented below. It is important to note that these values may not be directly representative of this compound's potency. Studies on other berninamycin analogues, such as the linearized forms berninamycin J and K, have indicated that they are less potent than berninamycins A and B, suggesting that the macrocyclic structure is important for activity.[3]
| Compound | Gram-Positive Bacterium | Minimum Inhibitory Concentration (MIC) |
| Berninamycin A | Bacillus subtilis | 6.3 µM |
| Berninamycin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 µM |
| This compound | Various | Data not available |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to evaluate the biological activity of thiopeptide antibiotics like this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a Gram-positive bacterium.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Gram-positive bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of sterile CAMHB. b. Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution Series: a. Prepare a serial two-fold dilution of the this compound stock solution in CAMHB across the rows of a 96-well microtiter plate. b. Typically, this is done by adding a defined volume of the antibiotic to the first well and then transferring half of the volume to the subsequent wells containing fresh broth.
-
Inoculation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a positive control well (bacterial inoculum in broth without antibiotic) and a negative control well (broth only).
-
Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
In Vitro Protein Synthesis Inhibition Assay
This protocol describes a cell-free assay to confirm the inhibitory effect of this compound on bacterial protein synthesis.
Objective: To measure the inhibition of protein synthesis in a bacterial cell-free system in the presence of this compound.
Materials:
-
Bacterial S30 cell-free extract (e.g., from E. coli or B. subtilis)
-
This compound
-
Reporter plasmid DNA or mRNA (e.g., encoding luciferase or GFP)
-
Amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine or a fluorescently labeled amino acid)
-
ATP, GTP, and an energy regenerating system (e.g., creatine phosphate and creatine kinase)
-
Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: a. Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, ATP, GTP, and the energy regenerating system.
-
Inhibition Setup: a. In separate reaction tubes, add increasing concentrations of this compound. b. Include a positive control (no inhibitor) and a negative control (no reporter DNA/mRNA).
-
Initiation of Translation: a. Add the reporter plasmid DNA or mRNA to each reaction tube to initiate protein synthesis. b. Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Quantification of Protein Synthesis: a. Radiolabel Method: i. Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized proteins. ii. Collect the precipitate on a filter and wash to remove unincorporated radiolabeled amino acids. iii. Measure the radioactivity of the filter using a scintillation counter. b. Fluorescence/Luminescence Method: i. If a luciferase or GFP reporter was used, add the appropriate substrate (for luciferase) and measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the positive control. b. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the inhibition data against the inhibitor concentration.
Signaling Pathways
Current scientific literature indicates that the primary mode of action of berninamycins is the direct inhibition of protein synthesis. There is no evidence to suggest that this compound or other members of its class modulate specific bacterial signaling pathways as their primary mechanism of antibacterial activity. The potent and direct inhibition of the ribosomal machinery is sufficient to induce a bactericidal effect.
Conclusion
This compound is a thiopeptide antibiotic with a mechanism of action centered on the inhibition of protein synthesis in Gram-positive bacteria through binding to the 50S ribosomal subunit. While specific quantitative data on its antibacterial activity remains elusive, the activity of the closely related Berninamycin A suggests potential efficacy against clinically relevant pathogens. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel thiopeptide antibiotics. Further research is warranted to determine the precise MIC values of this compound and to fully evaluate its therapeutic potential.
References
- 1. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Pyridine-Containing Macrocycle: A Linchpin of Berninamycin D's Antimicrobial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Berninamycin D, a member of the thiopeptide family of antibiotics, exhibits potent activity against Gram-positive bacteria by inhibiting protein synthesis. Central to its function is a unique 35-atom macrocyclic scaffold containing a substituted pyridine ring. This technical guide delves into the critical role of this pyridine-containing macrocycle in the biological activity of this compound. Through an examination of its structure, mechanism of action, biosynthesis, and structure-activity relationships, this document provides a comprehensive resource for researchers in the fields of natural product chemistry, microbiology, and drug development.
Introduction
Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), are characterized by a highly modified macrocyclic structure typically containing thiazole rings and a central nitrogenous heterocycle, such as pyridine.[1][2] this compound, produced by Streptomyces bernensis, belongs to this class and is a minor congener of the more abundant Berninamycin A.[3] These compounds have garnered significant interest due to their potent activity against various multidrug-resistant pathogens.[1] The defining feature of the berninamycins is their 35-membered macrocycle embedding a 2-oxazolyl-3-thiazolyl-pyridine core.[2] This guide focuses specifically on the pivotal role this complex macrocyclic architecture, with the pyridine ring at its heart, plays in the potent antibacterial properties of this compound.
The Structure of this compound
This compound is a complex macrocyclic peptide with the molecular formula C45H45N13O13S. Its structure is closely related to the more studied Berninamycin A. The key difference lies in the side chain attached to the carboxyl group of the central pyridine ring; this compound possesses two fewer dehydroalanine (Dha) units compared to Berninamycin A.[4] This modification, while seemingly minor, can have significant implications for the molecule's conformation and interaction with its biological target.
The core structure consists of a 35-atom macrocycle formed from a precursor peptide that undergoes extensive post-translational modifications. These modifications include the formation of thiazole and oxazole rings, as well as dehydroamino acids, all of which contribute to the rigid and intricate three-dimensional structure of the molecule. The pyridine ring itself is formed through a complex enzymatic cascade during biosynthesis.
The Pyridine-Containing Macrocycle is Essential for Antibacterial Activity
The macrocyclic structure of berninamycins is paramount for their biological function. Studies on linear variants of berninamycins, such as berninamycins J and K, have demonstrated that they are significantly less potent than their macrocyclic counterparts, Berninamycin A and B.[5] This highlights the necessity of the constrained cyclic conformation for effective target binding.
Further evidence for the importance of the macrocycle's integrity comes from mutagenesis studies. A T3A mutant of the berninamycin prepeptide, which disrupts the formation of a critical part of the macrocycle, results in a variant with no detectable antimicrobial activity against Bacillus subtilis (MIC > 400 μM).[2] Similarly, an analog produced through heterologous expression in Streptomyces venezuelae, which contains a methyloxazoline instead of a methyloxazole within the macrocycle, is also inactive (MIC > 200 μM against B. subtilis).[2] These findings strongly suggest that both the overall macrocyclic structure and the specific chemical functionalities within it are crucial for potent antibacterial activity.
Quantitative Antimicrobial Activity Data
Table 1: Minimum Inhibitory Concentrations (MICs) of Berninamycin A and Analogs [2]
| Compound | Test Organism | MIC (μM) |
| Berninamycin A | Bacillus subtilis | 6.3 |
| Berninamycin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 |
| T3A Mutant | Bacillus subtilis | > 400 |
| S. venezuelae Analog | Bacillus subtilis | > 200 |
Mechanism of Action: Targeting the Bacterial Ribosome
The pyridine-containing macrocycle of this compound acts as a potent inhibitor of bacterial protein synthesis.[4][6] Its mechanism of action is analogous to that of the well-characterized thiopeptide, thiostrepton. Berninamycin binds to the 50S ribosomal subunit, specifically to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[6] This binding event obstructs the function of the ribosomal A site, thereby preventing the accommodation of aminoacyl-tRNA and halting peptide chain elongation. The rigid conformation of the macrocycle is essential for this high-affinity interaction with the ribosomal target.
Caption: Mechanism of action of this compound.
Biosynthesis of the Pyridine-Containing Macrocycle
The intricate structure of this compound is assembled through a fascinating biosynthetic pathway encoded by the ber gene cluster. The process begins with the ribosomal synthesis of a precursor peptide, BerA, which consists of a leader peptide and a core peptide. The core peptide is then subjected to a series of post-translational modifications by enzymes encoded in the ber cluster. These modifications include:
-
Dehydrations: Dehydratases (BerB, BerC) convert serine and threonine residues in the core peptide to dehydroalanine and dehydrobutyrine.
-
Cyclodehydrations and Dehydrogenations: A suite of enzymes (BerE1, BerE2, BerG1, BerG2) catalyzes the formation of thiazole and oxazole rings from cysteine and serine/threonine residues.
-
Pyridine Ring Formation: A key enzyme, BerD, is responsible for the formation of the central pyridine ring through a complex cyclization reaction involving dehydroalanine residues.
-
Macrocyclization: The final macrocyclic structure is formed through the action of dedicated enzymes.
-
Tailoring Reactions: Additional modifications, such as hydroxylation of a valine residue by a cytochrome P450 enzyme (BerH), can occur.
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
Heterologous Expression and Purification of this compound
This protocol describes a general method for the heterologous expression of the ber gene cluster and subsequent purification of berninamycins.
1. Vector Construction and Host Strain Generation: a. Isolate the complete ber biosynthetic gene cluster from the genomic DNA of Streptomyces bernensis. b. Clone the gene cluster into a suitable expression vector, such as an integrative pSET152-based vector. c. Introduce the resulting plasmid into a suitable heterologous host, such as Streptomyces coelicolor or Streptomyces lividans, via conjugation or protoplast transformation. d. Select for successful transformants using appropriate antibiotic resistance markers.
2. Fermentation: a. Inoculate a seed culture of the recombinant Streptomyces strain in a suitable medium (e.g., TSB) and incubate at 30°C with shaking for 2-3 days. b. Use the seed culture to inoculate a larger production culture in a rich medium (e.g., R5A) and incubate at 30°C with shaking for 5-7 days.
3. Extraction: a. Harvest the culture by centrifugation. b. Extract the cell pellet and the supernatant separately with a suitable organic solvent, such as ethyl acetate or a mixture of methanol and dichloromethane. c. Combine the organic extracts and evaporate to dryness under reduced pressure.
4. Purification: a. Redissolve the crude extract in a minimal amount of methanol. b. Subject the extract to solid-phase extraction (SPE) using a C18 cartridge to remove highly polar and nonpolar impurities. c. Perform preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) to isolate the berninamycin congeners. d. Collect fractions corresponding to the peak of this compound, identified by its characteristic retention time and UV absorbance. e. Confirm the identity and purity of the isolated this compound using analytical HPLC, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of this compound against a panel of bacteria using the broth microdilution method.
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth). b. Incubate the culture at the optimal temperature for the bacterium (e.g., 37°C) with shaking until it reaches the mid-logarithmic phase of growth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. d. Dilute the adjusted bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of purified this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). b. Perform a series of two-fold serial dilutions of the stock solution in the broth medium in a 96-well microtiter plate to obtain a range of desired concentrations.
3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. b. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only). c. Incubate the plate at the optimal temperature for the test bacterium for 18-24 hours.
4. Determination of MIC: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Caption: Experimental workflow for this compound production and testing.
Conclusion
The pyridine-containing macrocycle is the defining structural and functional element of this compound. This intricate architecture, forged through a complex biosynthetic pathway, provides the necessary conformational rigidity to bind with high affinity to the bacterial ribosome, leading to potent inhibition of protein synthesis and antibacterial activity. The observed loss of activity in linear and macrocyclic analogs underscores the critical nature of the intact, correctly modified 35-membered ring. While further studies are needed to elucidate the precise quantitative contribution of the dehydroalanine side chain of the pyridine ring to the activity of this compound, it is unequivocally clear that the pyridine-containing macrocycle is the indispensable core of this promising class of antibiotics. This guide provides a foundational resource for researchers aiming to further explore the therapeutic potential of this compound and its analogs in the ongoing battle against antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Variants and Analogues of Berninamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin, a member of the thiopeptide class of antibiotics, represents a promising scaffold for the development of novel therapeutics against drug-resistant Gram-positive pathogens. Produced by various Streptomyces species, berninamycin and its natural variants exhibit potent antimicrobial activity by inhibiting bacterial protein synthesis. This technical guide provides a comprehensive overview of the known natural variants and analogues of berninamycin, detailing their structures, biological activities, and the experimental methodologies for their isolation, characterization, and production.
Natural Variants and Analogues of Berninamycin
Several natural variants of berninamycin have been isolated and characterized, primarily from fermentation broths of Streptomyces bernensis and Streptomyces atroolivaceus. These variants typically differ in the hydroxylation of a valine residue, the number of dehydroalanine units, or the macrocyclic structure. Additionally, heterologous expression of the berninamycin biosynthetic gene cluster has led to the production of novel analogues.
The known natural variants and analogues include:
-
Berninamycin A: The most well-characterized variant, featuring a β-hydroxyvaline residue.
-
Berninamycin B: Differs from Berninamycin A by the presence of a valine instead of a β-hydroxyvaline.[1]
-
Berninamycin C: Postulated to have one less dehydroalanine unit attached to the pyridine ring compared to Berninamycin A.[1]
-
Berninamycin D: Characterized by having two fewer dehydroalanine units attached to the carboxyl carbon of the pyridine ring moiety.[1]
-
Berninamycin E: A newer analogue isolated from S. atroolivaceus.[2]
-
Linearized Berninamycins J and K: These analogues, produced through heterologous expression in Streptomyces albus J1074, lack the characteristic macrocyclic structure.[3][4]
-
Methyloxazoline-containing analogue: Generated via heterologous expression in Streptomyces venezuelae, this analogue contains a methyloxazoline in place of a methyloxazole within the macrocycle.[5]
Biological Activity
Berninamycins exert their antibacterial effect by targeting the 50S ribosomal subunit, thereby inhibiting protein synthesis.[5] This mechanism is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structural variations among the analogues significantly impact their biological potency.
Quantitative Antimicrobial Activity Data
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for berninamycin variants and analogues against key Gram-positive pathogens.
| Compound | Bacillus subtilis (MIC) | MRSA (MIC) | Notes |
| Berninamycin A | 6.3 µM | 10.9 µM | Potent activity against Gram-positive bacteria.[5] |
| Methyloxazoline-containing analogue | >200 µM | Not reported | Inactive, highlighting the importance of the methyloxazole for activity.[5] |
| Linearized Berninamycins J and K | Less potent than Berninamycin A and B | Less potent than Berninamycin A and B | Specific MIC values are not reported, but a significant reduction in activity is noted.[3][4] |
Note: Comprehensive, directly comparative MIC data for all known analogues against a standardized panel of bacteria is limited in the current literature.
Experimental Protocols
This section details the methodologies for the isolation, characterization, and production of berninamycin and its analogues.
Fermentation and Isolation
a. Fermentation of Streptomyces Strains:
-
Inoculum Preparation: A loopful of a well-grown culture of the producer strain (e.g., Streptomyces bernensis, Streptomyces atroolivaceus) is used to inoculate a seed culture medium.
-
Production Culture: The seed culture is then transferred to a larger production medium. Fermentation is carried out under aerobic conditions with shaking at a controlled temperature.
-
Extraction: After a sufficient incubation period, the fermentation broth is harvested. The mycelium is separated from the supernatant by centrifugation. The berninamycins are typically extracted from the mycelium using organic solvents such as acetone or methanol.
b. Purification by High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water, often with a trifluoroacetic acid (TFA) modifier (e.g., 0.1% TFA), is employed.
-
Gradient: A linear gradient from a lower to a higher concentration of acetonitrile is used to elute the compounds based on their hydrophobicity.
-
Detection: Elution is monitored by UV absorbance, typically at wavelengths between 210-280 nm.
-
Fraction Collection: Fractions corresponding to the peaks of interest are collected for further analysis.
Structure Elucidation
a. Mass Spectrometry (MS):
-
Technique: Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the purified compounds.[1]
-
High-Resolution MS (HR-MS): Provides the exact mass, allowing for the determination of the elemental composition.
-
Tandem MS (MS/MS): Used to obtain fragmentation patterns, which aid in the structural elucidation of the peptide backbone and modifications.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Purified samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD).
-
1D NMR: ¹H and ¹³C NMR spectra provide information on the types and number of protons and carbons in the molecule.
-
2D NMR: A suite of 2D NMR experiments are employed for complete structure determination:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting amino acid residues and identifying modifications.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is used to determine the three-dimensional conformation of the molecule.
-
Heterologous Expression of the Berninamycin Gene Cluster
This protocol describes the expression of the berninamycin biosynthetic gene cluster in a heterologous host, such as Streptomyces lividans.
-
Vector Construction: The berninamycin biosynthetic gene cluster is cloned into an integrative shuttle vector (e.g., pSET152).
-
Host Strain: Streptomyces lividans is a commonly used host for the heterologous expression of actinomycete secondary metabolite gene clusters.
-
Transformation/Conjugation: The constructed vector is introduced into the S. lividans host strain via protoplast transformation or intergeneric conjugation from E. coli.
-
Culture and Analysis: The recombinant S. lividans strain is cultured under appropriate conditions to induce the expression of the gene cluster. The production of berninamycin analogues is then analyzed by HPLC and mass spectrometry.
Antimicrobial Susceptibility Testing
-
Method: The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Procedure:
-
A serial dilution of the purified berninamycin analogue is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., S. aureus, B. subtilis).
-
The plate is incubated at the optimal growth temperature for the bacterium for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Berninamycin Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of Berninamycin A, starting from the precursor peptide BerA.
Caption: Biosynthetic pathway of Berninamycin A.
Experimental Workflow for Analogue Discovery
This diagram outlines the general workflow for the discovery and characterization of novel berninamycin analogues through heterologous expression.
Caption: Workflow for berninamycin analogue discovery.
Mechanism of Action: Protein Synthesis Inhibition
This diagram illustrates the mechanism of action of berninamycin at the bacterial ribosome.
References
- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Antimicrobial activity of linear lipopeptides derived from BP100 towards plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Streptomyces bernensis: A Technical Guide to Alternative Producers of Berninamycin D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of microbial sources for the thiopeptide antibiotic berninamycin D, extending beyond the original producing organism, Streptomyces bernensis. As the threat of antimicrobial resistance continues to grow, the discovery and development of novel antibiotics are paramount. This compound, a member of the bernamycin family of potent antibiotics, presents a promising scaffold for further investigation. This document details alternative native producers, heterologous expression systems, available production data, experimental protocols for cultivation and analysis, and insights into the genetic regulation of berninamycin biosynthesis.
Alternative Production Platforms for this compound
While Streptomyces bernensis is the archetypal producer of berninamycins, recent research and genome mining efforts have unveiled other microorganisms capable of synthesizing these complex natural products or possessing the requisite genetic machinery. These alternative sources offer new avenues for yield optimization and analogue generation.
Identified alternative producers include:
-
Streptomyces sp. Je 1–79 : This strain has been shown to possess a berninamycin biosynthetic gene cluster with a high degree of similarity (93%) to that of S. bernensis. Analysis of its extracts has confirmed the production of berninamycin A and B.
-
Streptomyces terrae sp. nov. strain SKN60T : The genome of this novel species contains a thiopeptide biosynthesis gene cluster with 94% similarity to the berninamycin cluster from S. bernensis UC5144. The production of a compound with a mass identical to berninamycin has been reported[1][2].
-
Streptomyces atroolivaceus : This species has been identified as a producer of berninamycin A and a new analogue, berninamycin E[3][4][5].
-
Heterologous Hosts : The berninamycin biosynthetic gene cluster has been successfully expressed in heterologous Streptomyces hosts, including:
-
Streptomyces lividans : Heterologous expression in S. lividans has been shown to yield berninamycins A and B, and notably, a small amount of this compound[6][7].
-
Streptomyces coelicolor : This well-characterized model organism has also been utilized for the heterologous production of berninamycins A and B[6].
-
Quantitative Production of Berninamycins
Quantitative data on this compound production is limited. However, available data for berninamycin A and the relative production of this compound in a heterologous host provide valuable benchmarks for future optimization studies.
| Producing Organism | Compound | Reported Yield/Titer | Citation |
| Streptomyces atroolivaceus | Berninamycin A | 19 µg/mg (wet weight of cells and agar) | [5][8] |
| Streptomyces lividans (heterologous host) | This compound | <1.0% of Berninamycin A | [7] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of potential this compound producers and the extraction and analysis of the target compound, based on published research.
Protocol 1: Fermentation of Streptomyces terrae SKN60T for Berninamycin Production
This protocol is adapted from the methodology described for the production of a berninamycin-like antibiotic from Streptomyces terrae SKN60T[9].
1. Inoculum Preparation:
- Prepare a seed culture by inoculating a loopful of S. terrae SKN60T spores or mycelia into Streptomyces broth.
- Incubate at 30°C with shaking at 180 rpm until sufficient growth is observed (typically 24-48 hours).
2. Production Culture:
- Inoculate 1000 mL of Nutrient Broth (NB) medium with 1% (v/v) of the seed culture.
- Incubate at 30°C for 96 hours with shaking at 180 rpm.
3. Monitoring Production:
- Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor growth (biomass determination) and antibiotic production.
- Antibiotic activity can be initially assessed using a well diffusion assay against a susceptible indicator strain, such as Staphylococcus aureus.
Protocol 2: Extraction and Purification of Berninamycin-like Compounds
This protocol is based on the methods used for the isolation of the antimicrobial compound from S. terrae SKN60T[9].
1. Harvest and Extraction:
- Centrifuge the fermentation broth at 7000 rpm for 30 minutes at 4°C to separate the mycelia from the supernatant.
- Extract the cell-free supernatant with an equal volume of ethyl acetate.
- Collect the organic layer and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Chromatographic Purification:
- The crude extract can be further purified using a combination of chromatographic techniques, such as silica gel column chromatography and reverse-phase high-performance liquid chromatography (HPLC).
- Monitor fractions for bioactivity and analyze by mass spectrometry to identify those containing this compound.
Protocol 3: Analytical Characterization by HPLC-MS
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a critical tool for the detection and quantification of this compound.
1. Sample Preparation:
- Dissolve the crude or purified extract in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions (Example):
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
- Detection: Monitor at a wavelength of approximately 350 nm, which is characteristic of the berninamycin chromophore.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
- Detection: Monitor for the protonated molecule [M+H]⁺ of this compound. The exact mass can be used for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
Genetic Regulation of Berninamycin Biosynthesis
The production of berninamycin is governed by a dedicated biosynthetic gene cluster (ber). Understanding the regulation of this cluster is key to enhancing the production of this compound.
The ber gene cluster in S. bernensis spans approximately 12.9 kb and contains 11 open reading frames (ORFs), designated berA through berJ[10][11].
-
berA : Encodes the precursor peptide that undergoes extensive post-translational modifications to form the final berninamycin scaffold.
-
Modification Enzymes : The other ber genes encode the enzymatic machinery responsible for these modifications, including dehydrations, cyclizations, and the formation of the characteristic pyridine ring.
While specific regulatory genes that directly control the entire ber cluster have not been explicitly characterized, the biosynthesis of antibiotics in Streptomyces is generally controlled by a complex hierarchy of regulators. This includes:
-
Pathway-specific regulators : Often located within or near the biosynthetic gene cluster. These are typically transcriptional activators of the SARP (Streptomyces Antibiotic Regulatory Protein) family.
-
Global regulators : These respond to broader physiological and environmental signals, such as nutrient availability and cell density, to coordinate secondary metabolism.
Further research is needed to identify the specific transcriptional regulators that govern the expression of the ber gene cluster and to understand the signaling pathways that influence their activity.
Visualizing Experimental and Logical Workflows
To aid in the understanding of the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for this compound production and purification.
Caption: Organization of the berninamycin biosynthetic gene cluster.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. tsijournals.com [tsijournals.com]
- 6. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hakon-art.com [hakon-art.com]
- 9. An antimicrobial thiopeptide producing novel actinomycetes Streptomyces terrae sp. nov., isolated from subsurface soil of arable land - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Berninamycin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin D is a minor thiopeptide antibiotic produced during the fermentation of Streptomyces bernensis.[1][2] Like other members of the berninamycin family, it exhibits antibacterial activity through the inhibition of bacterial protein synthesis.[3][4][5] Specifically, berninamycins bind to the 23S rRNA component of the 50S ribosomal subunit, disrupting protein translation.[3][5] Due to its low natural abundance, typically less than 1% of the major analog Berninamycin A, a robust and efficient protocol for its isolation and purification is critical for further research and development.
This document provides a detailed, generalized protocol for the isolation and purification of this compound from Streptomyces bernensis fermentation cultures. The methodology is compiled from established procedures for berninamycin and other microbial secondary metabolites.
Data Presentation
The following table summarizes representative quantitative data for the isolation and purification of this compound from a 50-liter fermentation of Streptomyces bernensis. These values are illustrative and may vary depending on the specific fermentation conditions and purification scale.
| Purification Stage | Total Biomass/Volume | Total this compound (mg) | Purity (%) | Yield (%) |
| Fermentation Broth (Cell Pellet) | 500 g (wet weight) | 10 | <0.1 | 100 |
| Acetone Extract | 2 L | 8.5 | 0.5 | 85 |
| Ethyl Acetate Fraction | 500 mL | 7.5 | 2 | 75 |
| Column Chromatography (Silica Gel) | N/A | 4.0 | 40 | 40 |
| Preparative HPLC | N/A | 1.5 | >99 | 15 |
Experimental Protocols
Fermentation of Streptomyces bernensis
This protocol describes the cultivation of S. bernensis for the production of berninamycins.
Materials:
-
Streptomyces bernensis culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a nutrient-rich medium containing glucose, yeast extract, and peptone)
-
Shake flasks or fermenter
Procedure:
-
Inoculate a starter culture of S. bernensis in the seed medium.
-
Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
Use the seed culture to inoculate the production medium at a 1-5% (v/v) ratio.
-
Incubate the production culture at 28-30°C with aeration and agitation for 5-7 days.
-
Monitor the production of berninamycins using analytical HPLC.
Extraction of Berninamycins
This protocol details the extraction of berninamycin compounds from the fermentation culture.
Materials:
-
Fermentation broth
-
Centrifuge
-
Acetone
-
Ethyl acetate
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth and centrifuge to separate the mycelial biomass (cell pellet) from the supernatant.
-
Extract the cell pellet with acetone (3 x volume of the pellet) with vigorous shaking for 1-2 hours.
-
Filter the mixture to remove cell debris.
-
Concentrate the acetone extract under reduced pressure using a rotary evaporator.
-
Re-suspend the resulting aqueous residue in water and perform a liquid-liquid extraction with an equal volume of ethyl acetate (3 times).
-
Combine the organic layers and evaporate to dryness to obtain the crude extract.
Purification of this compound
This protocol outlines the chromatographic purification of this compound from the crude extract.
Materials:
-
Crude extract
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform-methanol gradient)
-
Preparative HPLC system with a C18 column
-
Solvents for HPLC (e.g., acetonitrile-water gradient with 0.1% trifluoroacetic acid)
-
Fraction collector
-
Analytical HPLC system for purity analysis
Procedure:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry.
-
Load the dried silica onto a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of increasing methanol in chloroform.
-
Collect fractions and analyze by analytical HPLC to identify those containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent.
-
-
Preparative HPLC (Final Purification):
-
Dissolve the enriched fraction in a suitable solvent (e.g., 50% acetonitrile/water).
-
Filter the sample through a 0.22 µm filter.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA). The gradient should be optimized to resolve this compound from other berninamycins and impurities.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction using analytical HPLC. A commercially available standard of this compound can be used for comparison, which typically has a purity of >99%.[6]
-
Lyophilize the pure fraction to obtain this compound as a solid.
-
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Mechanism of Action of Berninamycin
Caption: Berninamycin's mechanism of inhibiting bacterial protein synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of berninamycin. An inhibitor of protein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
Application Note: HPLC Analysis of Berninamycin D
Introduction
Berninamycin D is a cyclic thiopeptide antibiotic, a minor metabolite isolated from the fermentation of Streptomyces bernensis.[1][2] As a member of the thiopeptide class of antibiotics, it is of interest to researchers in natural product chemistry and drug development. Accurate and reliable analytical methods are essential for the quantification of this compound in various samples, including fermentation broths and purified materials, as well as for assessing its stability. This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below. Understanding these properties is crucial for method development, particularly for sample and standard preparation.
| Property | Value | Reference |
| Molecular Formula | C45H45N13O13S | [1][3] |
| Molecular Weight | 1008.0 g/mol | [1][3] |
| Appearance | White solid | [1] |
| Solubility | Soluble in DMF or DMSO; moderately soluble in methanol or ethanol; poor water solubility. | [1][3][4] |
| Purity (typical) | >95% by HPLC | [1] |
| Storage | -20°C for long-term storage. | [1][3] |
Recommended HPLC Method for this compound Analysis
This method provides a starting point for the separation and quantification of this compound. Method optimization and validation are recommended for specific applications.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B in 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Rationale for Method Parameters:
-
Column: A C18 column is a versatile choice for the separation of peptides and other moderately non-polar compounds like this compound.
-
Mobile Phase: The use of formic acid as a mobile phase modifier ensures good peak shape for peptides. Acetonitrile is a common organic modifier providing good separation efficiency.
-
Gradient: A gradient elution is necessary to separate this compound from potential impurities and other related berninamycins which may have different polarities.
-
Detection: The peptide backbone of this compound allows for sensitive detection in the low UV range, with 220 nm being a common wavelength for this purpose.
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of Dimethyl Sulfoxide (DMSO).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase initial condition (e.g., 80% Mobile Phase A and 20% Mobile Phase B) to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
2. Sample Preparation from Fermentation Broth
-
Centrifugation: Centrifuge an aliquot of the fermentation broth to pellet cells and other solid materials.
-
Supernatant Extraction: Transfer the supernatant to a clean tube.
-
Solvent Extraction: Add an equal volume of a suitable organic solvent (e.g., ethyl acetate or methanol) to the supernatant to precipitate proteins and extract this compound. Vortex thoroughly.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated material.
-
Evaporation and Reconstitution: Transfer the supernatant containing the extracted this compound to a new tube and evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Stability-Indicating Method Development
To establish the developed method as stability-indicating, forced degradation studies should be performed. This involves subjecting a solution of this compound to various stress conditions to induce degradation. The HPLC method should then be capable of separating the intact this compound from its degradation products.
Forced Degradation Protocol
-
Prepare a stock solution of this compound in DMSO.
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C.
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Add 3% H2O2 and keep at room temperature.
-
Thermal Degradation: Heat a solid sample at a high temperature (e.g., 105°C).
-
Photolytic Degradation: Expose a solution to UV light.
-
-
Neutralize the acidic and basic samples.
-
Analyze all stressed samples by the proposed HPLC method.
The method is considered stability-indicating if the degradation peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
Application Notes and Protocols for the Mass Spectrometric Characterization of Berninamycin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycins are a class of thiopeptide antibiotics known for their potent activity against Gram-positive bacteria. Berninamycin D is a minor metabolite produced by Streptomyces bernensis. Its structural elucidation is crucial for understanding its bioactivity and for potential drug development. Mass spectrometry is a powerful analytical technique for the characterization of such natural products, providing information on molecular weight, elemental composition, and structural features through fragmentation analysis.
This document provides detailed application notes and protocols for the characterization of this compound using various mass spectrometry techniques. Due to the limited availability of detailed public fragmentation data for this compound, data from the closely related and well-characterized analogue, Berninamycin A, is used as a representative example to illustrate the principles of fragmentation analysis.
Quantitative Mass Spectrometry Data for Berninamycin Characterization
High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecule.
Note on Data: Detailed public MS/MS fragmentation data for this compound is scarce. The following tables include the expected accurate mass of this compound and representative fragmentation data from its major analogue, Berninamycin A, to illustrate the expected fragmentation patterns of the core structure. This compound differs from Berninamycin A by having two fewer dehydroalanine units attached to the carboxyl carbon of the pyridine ring.[1]
Table 1: High-Resolution Mass Spectrometry Data for Berninamycin Analogs
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| Berninamycin A | C₄₉H₄₇N₁₅O₁₅S | 1145.3020 | 1146.3483[2] |
| This compound | C₄₃H₄₁N₁₃O₁₃S | 1003.2652 | Not Publicly Available |
Table 2: Representative MS/MS Fragmentation Data of the Berninamycin Core (from Berninamycin A)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Identity |
| 1146.35 | 1128.34 | [M+H-H₂O]⁺ |
| 1146.35 | 1045.31 | [M+H-C₅H₄N₂O]⁺ (Loss of Pyridine-carboxamide moiety) |
| 1146.35 | 986.28 | Further fragmentation |
| 1146.35 | 885.23 | Fragmentation of the macrocycle |
| 1146.35 | 784.18 | Fragmentation of the peptide chain |
| 1146.35 | 683.13 | Smaller peptide fragments |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data.
Materials:
-
Fermentation broth of Streptomyces bernensis or a heterologous expression host.
-
Ethyl acetate or other suitable organic solvent for extraction.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Methanol, acetonitrile, water (LC-MS grade).
-
Formic acid (for mobile phase modification).
Protocol:
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant and the mycelium with an equal volume of ethyl acetate.
-
Pool the organic extracts and evaporate to dryness under reduced pressure.
-
-
Solid Phase Extraction (SPE) for Partial Purification:
-
Re-dissolve the crude extract in a minimal amount of methanol.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the Berninamycins with a stepwise gradient of methanol or acetonitrile in water.
-
Collect the fractions and evaporate the solvent.
-
-
Preparation for Mass Spectrometry Analysis:
-
Re-dissolve the partially purified extract in a suitable solvent for injection (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
The final concentration should be in the low µg/mL range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
High-Resolution LC-MS Analysis
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is used to separate this compound from other metabolites and determine its accurate mass.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
Protocol:
-
HPLC Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would be a linear increase from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer Settings (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Mass Range: m/z 150-2000.
-
Resolution: > 60,000.
-
Data Acquisition: Full scan mode.
-
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
MS/MS is performed to induce fragmentation of the this compound precursor ion, providing structural insights.
Instrumentation:
-
A mass spectrometer with MS/MS capability (e.g., Triple Quadrupole, Ion Trap, Q-TOF, or Orbitrap).
Protocol:
-
Precursor Ion Selection:
-
From the full scan data, determine the m/z of the [M+H]⁺ ion of this compound.
-
Set the mass spectrometer to isolate this precursor ion.
-
-
Fragmentation:
-
Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) to fragment the precursor ion.
-
Optimize the collision energy to obtain a rich fragmentation spectrum. This may require a series of experiments with varying collision energies.
-
-
Fragment Ion Analysis:
-
Acquire the MS/MS spectrum of the fragment ions.
-
Analyze the fragmentation pattern to identify characteristic losses and fragment ions corresponding to different parts of the molecule.
-
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Representative fragmentation pathway of the Berninamycin core structure.
References
Application Notes and Protocols for Determining the In Vitro Antibacterial Activity of Berninamycin D
Audience: Researchers, scientists, and drug development professionals.
Introduction
Berninamycin D is a member of the thiopeptide class of antibiotics, which are known for their potent activity against Gram-positive bacteria.[1] These antibiotics function by inhibiting bacterial protein biosynthesis.[1] this compound is a minor metabolite isolated from Streptomyces bernensis and is structurally similar to the more abundant Berninamycin A, differing by the absence of two dehydroalanine units.[2] This document provides detailed protocols for essential in vitro assays to characterize the antibacterial profile of this compound, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics assays.
Mechanism of Action
Berninamycin and its analogues target the bacterial ribosome, specifically binding to the complex of 23S rRNA and the L11 protein. This interaction obstructs the function of the ribosomal A site, thereby inhibiting protein synthesis.[3]
Diagram of the Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Data Presentation
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common Gram-positive pathogens. These values are for illustrative purposes and are based on the known activity of the structurally related compound, Berninamycin A. Actual experimental results may vary.
| Bacterial Strain | Strain ID | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus | ATCC 29213 | 8 | 7.9 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 16 | 15.8 |
| Enterococcus faecalis | ATCC 29212 | 16 | 15.8 |
| Enterococcus faecium (VRE) | ATCC 51559 | 32 | 31.6 |
| Bacillus subtilis | ATCC 6633 | 4 | 4.0 |
| Streptococcus pneumoniae | ATCC 49619 | 8 | 7.9 |
Note: The molecular weight of this compound is approximately 1008.0 g/mol .[4]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism. The broth microdilution method is described below.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and reservoirs
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilute in CAMHB to the desired starting concentration for serial dilutions.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Setup:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound in CAMHB to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic) and well 12 as a sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of this compound required to kill 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline
-
Micropipettes
-
Incubator (37°C)
Protocol:
-
Subculturing from MIC Plate: Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Aliquot 10 µL from each selected well and spot-plate onto a TSA plate. Also, plate a dilution of the growth control to confirm the initial inoculum count.
-
Incubation: Incubate the TSA plates at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Logical Relationship for Antibacterial Activity Determination
Caption: Relationship between MIC and MBC in determining antibacterial activity.
Time-Kill Kinetics Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound
-
CAMHB
-
Bacterial strain
-
Sterile culture tubes
-
Incubator with shaking capabilities (37°C)
-
Spectrophotometer
-
Sterile saline
-
TSA plates
-
Timer
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum in the mid-logarithmic growth phase at a concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Assay Setup:
-
Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without the antibiotic.
-
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate all tubes at 37°C with constant shaking.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
-
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Antimicrobial activity and enterococcus faecalis biofilm formation on chlorhexidine varnishes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Berninamycin D Ribosome Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental procedures for characterizing the binding of the thiopeptide antibiotic Berninamycin D to the bacterial ribosome. The protocols outlined below are designed to enable researchers to investigate the mechanism of action, binding affinity, and specific ribosomal interactions of this potent protein synthesis inhibitor.
Introduction to this compound
This compound is a member of the thiopeptide family of antibiotics, known for their complex structures and potent antimicrobial activity against Gram-positive bacteria. Like its analogue thiostrepton, berninamycin targets the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. Specifically, it binds to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11[1][2]. This interaction disrupts the function of the ribosomal A site, ultimately leading to the inhibition of protein synthesis[1][2]. Understanding the precise molecular interactions between this compound and the ribosome is critical for the development of new antibiotics that can overcome existing resistance mechanisms.
Data Presentation: Quantitative Analysis of Berninamycin Activity
| Compound | Organism | MIC (µM) | Reference |
| Berninamycin A | Bacillus subtilis | 6.3 | [3] |
| Berninamycin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to study the interaction of this compound with the ribosome.
Ribosome Binding Assay: Nitrocellulose Filter Binding
This assay directly measures the binding of radiolabeled this compound to isolated 70S ribosomes or 50S ribosomal subunits.
Materials:
-
70S ribosomes or 50S subunits from the bacterial species of interest (e.g., E. coli, B. subtilis)
-
[³H]-Berninamycin D (requires custom synthesis and radiolabeling)
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT
-
Wash Buffer: Same as Binding Buffer
-
Nitrocellulose membranes (0.45 µm pore size)
-
Cellulose acetate membranes (0.45 µm pore size, as a negative control)
-
Vacuum filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Preparation of Ribosomes: Thaw frozen ribosomes on ice. Dilute to the desired concentration in ice-cold Binding Buffer. A typical concentration is 0.1-1 µM.
-
Binding Reaction: In a microcentrifuge tube, combine the following on ice:
-
Ribosomes (to a final concentration of 0.1 µM)
-
Varying concentrations of [³H]-Berninamycin D (e.g., 0.1 nM to 1 µM)
-
Binding Buffer to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration:
-
Pre-wet the nitrocellulose and cellulose acetate membranes in Wash Buffer.
-
Assemble the filtration apparatus with the nitrocellulose membrane placed on top of the cellulose acetate membrane.
-
Apply a gentle vacuum.
-
Load the entire 50 µL reaction mixture onto the center of the nitrocellulose membrane.
-
Immediately wash the filter with 3 x 1 mL of ice-cold Wash Buffer to remove unbound [³H]-Berninamycin D.
-
-
Quantification:
-
Carefully remove the nitrocellulose membrane and place it in a scintillation vial.
-
Add 5 mL of scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of bound [³H]-Berninamycin D is determined from the counts per minute (CPM).
-
Plot the amount of bound ligand as a function of the free ligand concentration.
-
The dissociation constant (Kd) can be determined by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).
-
Nitrocellulose Filter Binding Assay Workflow
Toeprinting Assay to Map the this compound Stalling Site
This primer extension inhibition assay identifies the specific location on the mRNA where the ribosome stalls in the presence of this compound.
Materials:
-
In vitro transcription/translation (IVT) coupled system (e.g., PURE system)
-
DNA template encoding a model mRNA with a known primer binding site downstream of the start codon.
-
This compound
-
Reverse transcriptase
-
[γ-³²P]ATP
-
T4 Polynucleotide Kinase
-
DNA primer (complementary to the 3' end of the mRNA)
-
dNTPs
-
Urea-polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager
Protocol:
-
Primer Labeling: End-label the DNA primer with ³²P using T4 Polynucleotide Kinase and [γ-³²P]ATP. Purify the labeled primer.
-
IVT Reaction:
-
Set up the IVT reaction according to the manufacturer's instructions, including the DNA template and amino acids.
-
Add this compound to the experimental reactions at various concentrations (e.g., 1-100 µM). Include a no-drug control.
-
Incubate the reaction at 37°C for 15-30 minutes to allow for transcription and translation initiation.
-
-
Primer Annealing: Add the ³²P-labeled primer to the IVT reaction and incubate at a suitable temperature to allow annealing to the mRNA.
-
Reverse Transcription:
-
Add reverse transcriptase and dNTPs to the reaction mixture.
-
Incubate at 37°C for 15 minutes. The reverse transcriptase will synthesize a cDNA copy of the mRNA, stopping where it encounters the stalled ribosome.
-
-
Sample Preparation and Electrophoresis:
-
Stop the reaction and purify the cDNA products.
-
Resuspend the cDNA in loading buffer containing formamide.
-
Run the samples on a high-resolution denaturing urea-polyacrylamide gel alongside a sequencing ladder of the same DNA template.
-
-
Visualization and Analysis:
-
Dry the gel and expose it to a phosphorimager screen.
-
The "toeprint" will appear as a band on the gel corresponding to the position where the ribosome was stalled by this compound. The exact nucleotide can be determined by comparison to the sequencing ladder.
-
Toeprinting Assay Workflow
Chemical Footprinting to Identify the this compound Binding Site
This technique uses chemical probes to identify the specific nucleotides in the 23S rRNA that are protected from modification by the binding of this compound.
Materials:
-
50S ribosomal subunits
-
This compound
-
Dimethyl sulfate (DMS) or kethoxal
-
Quenching solution (e.g., β-mercaptoethanol for DMS)
-
RNA extraction reagents (e.g., phenol:chloroform)
-
Reverse transcriptase
-
Radiolabeled primers specific for regions of the 23S rRNA
-
dNTPs and ddNTPs for sequencing ladder
-
Urea-PAGE system
-
Phosphorimager
Protocol:
-
Binding: Incubate 50S ribosomal subunits with and without a saturating concentration of this compound at 37°C for 30 minutes.
-
Chemical Modification:
-
Treat the ribosome-drug complexes and the control ribosomes with a chemical probe (e.g., DMS, which modifies accessible adenines and cytosines).
-
Incubate for a short period to ensure limited modification.
-
-
Quenching and RNA Extraction: Stop the modification reaction by adding a quenching agent. Extract the 23S rRNA from the samples.
-
Primer Extension Analysis:
-
Anneal a ³²P-labeled primer to the purified 23S rRNA, downstream of the expected binding region.
-
Perform reverse transcription. The reverse transcriptase will stop one nucleotide before a modified base.
-
-
Gel Electrophoresis and Analysis:
-
Run the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder.
-
Compare the band patterns from the this compound-treated and untreated samples.
-
Nucleotides that are protected from modification by this compound will show a decrease in the intensity of the corresponding band, indicating they are part of the binding site.
-
Mechanism of Action of this compound
This compound inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit. Its binding to the 23S rRNA-L11 protein complex interferes with the proper functioning of the ribosomal A site, which is responsible for decoding the mRNA and binding the incoming aminoacyl-tRNA. This disruption prevents the elongation of the polypeptide chain, leading to a cessation of protein synthesis and ultimately bacterial cell death.
Mechanism of Action of this compound
References
- 1. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Heterologous Expression of the Berninamycin Gene Cluster for Thiopeptide Antibiotic Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: Berninamycins are potent thiopeptide antibiotics that exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] These natural products are ribosomally synthesized and post-translationally modified peptides (RiPPs), originating from a precursor peptide encoded by the berA gene within the berninamycin biosynthetic gene cluster (BGC).[1][2] The native producer, Streptomyces bernensis, produces a primary compound, berninamycin A, along with several minor analogues such as berninamycins B, C, and D, which differ in their post-translational modifications.[3] Berninamycin D, for instance, is characterized by having two fewer dehydroalanine units attached to the pyridine core compared to berninamycin A.[3]
Heterologous expression of the ber BGC in well-characterized Streptomyces hosts is a powerful strategy to overcome low production titers in the native strain, to facilitate genetic manipulation, and to generate novel analogues.[4][5] This approach has successfully yielded not only berninamycin A but also various linear and macrocyclic variants depending on the chosen host, highlighting the influence of host-specific cellular machinery on the complex post-translational modification cascade.[1][6][7] These application notes provide a comprehensive overview and detailed protocols for the cloning and heterologous expression of the berninamycin gene cluster.
Berninamycin Biosynthesis Pathway
The biosynthesis of berninamycin is a complex process involving extensive post-translational modifications of a 16-amino acid core peptide derived from the berA gene product.[1] The pathway involves dehydratases (BerB/C), cyclodehydratases (BerG1/G2), a pyridine-forming enzyme (BerD), a cytochrome P450 hydroxylase (BerH), and other enzymes that collectively install dehydroalanines, dehydrobutyrines, thiazoles, oxazoles, and the characteristic pyridine core, followed by macrocyclization.[2] Incomplete processing at specific steps can lead to the formation of minor analogues like this compound.[2][3]
Caption: Post-translational modification pathway for berninamycin biosynthesis.
Quantitative Data Summary
The choice of heterologous host significantly impacts the production profile and yield of berninamycin and its analogues. Expression of the ber BGC from S. bernensis UC 5144 in Streptomyces lividans TK24 resulted in a notable increase in production compared to the native strain.[8] Conversely, other hosts like Streptomyces venezuelae yielded lower quantities or different structural variants.[2]
| Host Strain | Vector | Product(s) | Relative Yield (vs. Native Producer) | Reference |
| S. bernensis UC 5144 | - (Native) | Berninamycin A, B, D | 1x | [8] |
| S. lividans TK24 | pSET152+bern | Berninamycin A, B, D (<1%) | ~2.4x | [2][8] |
| S. venezuelae ATCC 10712 | pSET152+bern | Altered Macrocycle | ~0.21x | [2] |
| S. albus J1074 | (Not specified) | Linear Berninamycins J & K | (Not quantified) | [6][7] |
| S. coelicolor M1154 | (Not specified) | Berninamycin A & B | (Not quantified) | [7] |
Experimental Workflow
The overall process for heterologous expression involves several key stages, from identifying the BGC in the native producer to cloning it into an expression vector and, finally, analyzing the metabolites produced in the new host.
Caption: General experimental workflow for heterologous expression.
Experimental Protocols
Protocol 1: Identification and Cloning of the Berninamycin BGC
This protocol describes the isolation of the ~12.9 kb ber gene cluster from S. bernensis genomic DNA.[1][2]
-
Genomic DNA Isolation: Culture S. bernensis UC 5144 in a suitable medium (e.g., LB broth) for 3 days. Isolate high-molecular-weight genomic DNA using a standard phenol-chloroform extraction followed by isopropanol precipitation.[8]
-
Genome Mining (Optional): Perform whole-genome sequencing (e.g., Illumina). Analyze the sequence using bioinformatics tools like antiSMASH to identify the putative ber BGC, which consists of 11 open reading frames (berA-J).[1][4]
-
Fosmid Library Construction: Construct a genomic fosmid library from the isolated DNA according to the manufacturer's protocol (e.g., CopyControl™ Fosmid Library Production Kit).
-
Library Screening: Design primers specific to a key gene within the cluster (e.g., the precursor peptide gene, berA). Screen the fosmid library using PCR to identify clones containing the BGC.
-
BGC Isolation and Subcloning: Isolate the positive fosmid clone. Digest the fosmid DNA with appropriate restriction enzymes and ligate the fragment containing the entire ber BGC into a suitable integrative Streptomyces expression vector, such as pSET152, to create the final expression plasmid (e.g., pSET152+bern).[2]
-
Verification: Confirm the integrity and orientation of the cloned BGC via restriction digest analysis and Sanger sequencing of the vector-insert junctions.
Protocol 2: Heterologous Expression in Streptomyces Hosts
This protocol details the transfer of the expression plasmid into a suitable host like S. lividans TK24.
-
Plasmid Transfer to E. coli: Transform the pSET152+bern plasmid into a methylation-deficient E. coli strain suitable for conjugation, such as ET12567(pUZ8002).
-
Spore Preparation: Prepare a dense spore suspension of the desired Streptomyces host (S. lividans TK24, S. venezuelae, etc.) from a mature plate culture (e.g., grown on SFM agar).
-
Conjugation: a. Mix the E. coli donor strain culture with the Streptomyces host spores. b. Plate the mixture onto a suitable conjugation medium (e.g., SFM agar) and incubate until bacterial growth is visible. c. Overlay the plates with an appropriate antibiotic selection (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants containing the integrated pSET152 vector).
-
Selection and Verification: Pick resistant Streptomyces colonies, streak them onto fresh selective plates to obtain pure isolates, and verify the integration of the BGC by colony PCR.
Protocol 3: Fermentation, Extraction, and Analysis
-
Fermentation: Inoculate a seed culture of the verified recombinant Streptomyces strain in a suitable liquid medium (e.g., TSB). After incubation, transfer the seed culture to a larger volume of production medium and ferment for 5-7 days.
-
Metabolite Extraction: a. Pellet the mycelium by centrifugation. b. Extract the supernatant with an equal volume of ethyl acetate or butanol. c. Extract the mycelial pellet with acetone or methanol. d. Combine the organic extracts and evaporate to dryness under reduced pressure.
-
LC-MS Analysis: Resuspend the dried extract in methanol. Analyze the sample using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). Compare the retention times and mass-to-charge ratios (m/z) with authentic standards of berninamycins to identify the produced compounds. For berninamycin A, the expected [M+H]⁺ is 1146.4 Da.[6]
Host-Dependent Production Outcomes
The cellular environment of the heterologous host plays a critical role in the final metabolic output. The same ber BGC can yield strikingly different products in various Streptomyces species, likely due to differences in precursor supply, enzymatic crosstalk, or regulatory elements.[6][9]
Caption: Host-dependent outcomes of berninamycin BGC expression.
Conclusion: The heterologous expression of the berninamycin gene cluster is a highly effective method for producing these valuable thiopeptide antibiotics and for exploring their biosynthetic pathway. The choice of host is a critical parameter that dictates not only the yield but also the structural nature of the final products. While high titers of berninamycin A can be achieved in hosts like S. lividans, the production of minor analogues such as this compound remains low, suggesting that specific host factors or culture conditions may be required for its efficient formation. Further optimization of host strains and fermentation protocols could unlock the potential for targeted production of these less abundant but potentially valuable compounds.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 6. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics [ouci.dntb.gov.ua]
- 7. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Berninamycin D Derivatives and Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of derivatives and analogues of Berninamycin D, a cyclic thiopeptide antibiotic. The information is intended to guide researchers in medicinal chemistry and drug development in the exploration of this promising class of molecules. While the total chemical synthesis of this compound itself has not been extensively reported, this document outlines strategies based on the synthesis of related thiopeptide antibiotics and biosynthetic insights.
Introduction
This compound is a naturally occurring thiopeptide antibiotic belonging to the bernamycin family, which are known for their potent activity against Gram-positive bacteria. These complex macrocyclic peptides are characterized by a core structure containing a pyridine ring embedded within a peptide backbone rich in thiazole and oxazole heterocycles. The primary mechanism of action for bernamycins involves the inhibition of bacterial protein synthesis.
The structure of this compound is closely related to the more abundant Berninamycin A, differing in the absence of two dehydroalanine units attached to the carboxyl carbon of the pyridine ring[1]. This structural variation presents an opportunity for the design and synthesis of novel analogues with potentially improved pharmacological properties.
Biosynthesis and Analogue Generation
While chemical synthesis remains a challenge, biosynthetic approaches have proven effective in generating berninamycin analogues. Heterologous expression of the berninamycin biosynthetic gene cluster in different host organisms has led to the production of not only Berninamycin A but also new linearized berninamycins J and K[2]. Furthermore, mutations in the precursor peptide gene can be used to generate structural variants[3].
Experimental Protocol: Heterologous Expression of Berninamycin Analogues
This protocol is adapted from methodologies used for the production of berninamycin analogues[3].
1. Plasmid Construction:
- Isolate the berninamycin biosynthetic gene cluster from the producing organism (e.g., Streptomyces bernensis).
- Clone the gene cluster into a suitable expression vector (e.g., pSET152-based vectors) under the control of a strong promoter.
- For generating analogues, introduce site-directed mutations into the precursor peptide gene (berA) within the expression plasmid.
2. Host Strain Transformation:
- Introduce the expression plasmid into a suitable heterologous host, such as Streptomyces lividans or Streptomyces coelicolor, via conjugation or protoplast transformation.
3. Fermentation and Extraction:
- Cultivate the recombinant Streptomyces strain in a suitable production medium.
- After a sufficient incubation period (e.g., 7-10 days), harvest the mycelium and extract the secondary metabolites using an organic solvent (e.g., acetone or ethyl acetate).
4. Purification and Characterization:
- Purify the berninamycin derivatives from the crude extract using chromatographic techniques, such as silica gel chromatography followed by reversed-phase high-performance liquid chromatography (HPLC).
- Characterize the purified compounds using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures.
Synthetic Strategies for this compound Analogues
The total synthesis of complex thiopeptide antibiotics is a formidable challenge. However, synthetic strategies developed for related compounds can be adapted for the construction of this compound derivatives. The key challenges lie in the stereoselective synthesis of the highly modified amino acid precursors and the macrocyclization of the linear peptide.
A convergent synthetic approach is often employed, involving the synthesis of key fragments that are later coupled and cyclized. For this compound, this would involve the synthesis of the central pyridine-thiazole-oxazole core and the peptide side chain.
Key Synthetic Reactions:
-
Thiazole Formation: The Hantzsch thiazole synthesis or variations thereof are commonly used to construct the thiazole rings from thioamides and α-haloketones.
-
Oxazole Formation: Oxazoles can be synthesized from serine or threonine residues through cyclodehydration reactions.
-
Pyridine Formation: The construction of the substituted pyridine core is a significant challenge. Methods such as the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with a ynone, have been successfully applied in the synthesis of related natural products[4].
-
Peptide Coupling: Standard solid-phase or solution-phase peptide synthesis techniques are used to assemble the linear peptide backbone.
-
Macrocyclization: The final ring closure is a critical step and is often achieved under high-dilution conditions to favor intramolecular cyclization over polymerization.
Data Presentation
The following tables summarize hypothetical quantitative data for newly synthesized this compound analogues. These tables are provided as a template for researchers to present their own experimental data in a clear and structured manner.
Table 1: Synthesis of this compound Analogues - Reaction Yields
| Analogue | Key Intermediate | Coupling Partner | Coupling Yield (%) | Cyclization Yield (%) | Overall Yield (%) |
| BND-01 | Pyridine-Thiazole Fragment | Peptide Side Chain | 65 | 30 | 5.2 |
| BND-02 | Modified Pyridine Core | Peptide Side Chain | 58 | 25 | 4.1 |
| BND-03 | Pyridine-Oxazole Fragment | Peptide Side Chain | 72 | 35 | 6.8 |
Table 2: Biological Activity of this compound Analogues
| Analogue | Target Organism (e.g., S. aureus) | MIC (µg/mL) | IC50 (µM) | Cytotoxicity (CC50, µM) |
| This compound | Bacillus subtilis | - | - | - |
| BND-01 | Staphylococcus aureus | 8 | 2.5 | >50 |
| BND-02 | Streptococcus pneumoniae | 16 | 5.1 | >50 |
| BND-03 | Enterococcus faecalis | 4 | 1.8 | 45 |
Mandatory Visualizations
Diagram 1: General Biosynthetic Pathway of Berninamycin
Caption: Overview of the biosynthetic pathway leading to Berninamycin A and its relation to this compound.
Diagram 2: Retrosynthetic Analysis of a this compound Analogue
Caption: A convergent retrosynthetic strategy for a hypothetical this compound analogue.
Diagram 3: Experimental Workflow for Synthesis and Evaluation
Caption: A typical workflow for the synthesis and biological evaluation of this compound analogues.
References
- 1. Biosynthetic and structural studies of neomycin and berninamycin | IDEALS [ideals.illinois.edu]
- 2. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for Berninamycin D in Bacterial Protein Synthesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycins are a class of thiopeptide antibiotics produced by Streptomyces bernensis that exhibit potent activity against Gram-positive bacteria.[1] These natural products function by inhibiting bacterial protein synthesis.[2] Berninamycin D is a minor metabolite of S. bernensis. Structurally, it is a complex macrocyclic peptide containing a pyridine core and several thiazole and oxazole rings. A key distinguishing feature of this compound is that it possesses two fewer dehydroalanine units attached to the carboxyl carbon of its pyridine ring when compared to the more abundant Berninamycin A.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in studying bacterial protein synthesis. The protocols outlined below are foundational methods that can be adapted for specific research questions concerning the mechanism of action and inhibitory properties of this compound.
Mechanism of Action
Berninamycins, including presumably this compound, target the 50S subunit of the bacterial ribosome.[5] Their mode of action is analogous to that of thiostrepton.[2] They bind to a complex of the 23S rRNA and the ribosomal protein L11.[2] This interaction interferes with the functioning of the ribosomal A site, which is crucial for the binding of aminoacyl-tRNA during the elongation phase of protein synthesis, ultimately leading to the cessation of translation.[2]
Data Presentation
While specific quantitative data for this compound is limited in the current literature, the following tables provide context based on the activity of the closely related Berninamycin A and the general class of thiopeptide antibiotics. Researchers using this compound are encouraged to generate analogous data for direct comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Berninamycin A
| Bacterial Strain | MIC (µM) | Reference |
| Bacillus subtilis | 6.3 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 | [3] |
Table 2: Comparative Antibacterial Activity of Berninamycin Analogs
| Compound | Description | Antibacterial Activity | Reference |
| Berninamycin A | Major metabolite | Potent against Gram-positive bacteria | [1] |
| Linearized Berninamycins | Products of host-dependent heterologous expression | Less potent than cyclic forms | [1] |
| This compound | Minor metabolite with altered side chain | Activity to be determined |
Experimental Protocols
Bacterial Growth Inhibition Assay (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Target Gram-positive bacterial strain (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the target bacteria in CAMHB overnight at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05, which corresponds to roughly 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).
-
-
Inoculation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (bacteria in CAMHB with solvent but no antibiotic) and a negative control (CAMHB with solvent only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD₆₀₀ of each well using a microplate reader.
-
In Vitro Transcription-Translation (IVTT) Assay
This assay directly measures the inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.
Materials:
-
This compound stock solution
-
E. coli S30 extract-based IVTT kit (e.g., PURExpress®)
-
DNA template encoding a reporter protein (e.g., luciferase or GFP) under the control of a bacterial promoter (e.g., T7)
-
Amino acid mixture (containing a radiolabeled amino acid like ³⁵S-methionine if using autoradiography for detection)
-
Reaction buffer and energy source provided with the IVTT kit
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
On ice, combine the components of the IVTT kit according to the manufacturer's instructions. This typically includes the S30 extract, reaction buffer, amino acid mixture, and energy source.
-
Add the DNA template to the reaction mixture.
-
Add varying concentrations of this compound to a series of reaction tubes. Include a no-antibiotic control.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.
-
-
Detection of Protein Synthesis:
-
For Luciferase Reporter: Add the appropriate luciferase substrate and measure the luminescence using a luminometer.
-
For GFP Reporter: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.
-
For Radiolabeled Protein: Separate the synthesized proteins by SDS-PAGE and visualize by autoradiography.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-antibiotic control.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.
-
Ribosome Profiling
This advanced technique provides a high-resolution snapshot of ribosome positions on mRNA transcripts, revealing the specific step of translation inhibited by this compound.
Materials:
-
This compound
-
Bacterial culture of interest
-
Translation elongation inhibitor (e.g., chloramphenicol, optional, for comparison)
-
Lysis buffer
-
RNase I
-
Sucrose for density gradient centrifugation
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cell Treatment and Lysis:
-
Grow a bacterial culture to mid-log phase.
-
Treat one aliquot of the culture with this compound at a concentration known to inhibit growth (e.g., 2x MIC). Treat another with a known translation inhibitor as a control, and leave one untreated.
-
Rapidly harvest the cells and lyse them under conditions that preserve ribosome-mRNA complexes.
-
-
Nuclease Footprinting:
-
Treat the cell lysates with RNase I to digest mRNA that is not protected by ribosomes.
-
-
Ribosome Recovery:
-
Isolate the monosomes (ribosomes with protected mRNA fragments) by sucrose density gradient ultracentrifugation.
-
-
Footprint Extraction:
-
Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the footprints.
-
Perform reverse transcription to convert the RNA footprints into cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the bacterial genome or transcriptome.
-
Analyze the distribution of ribosome footprints along the transcripts. An accumulation of ribosomes at the start of coding regions or at specific codons in the presence of this compound would indicate its interference with translation elongation at the A site.
-
Visualizations
Caption: Mechanism of this compound action on the bacterial ribosome.
Caption: Workflow for the In Vitro Transcription-Translation (IVTT) assay.
Caption: Experimental workflow for ribosome profiling.
References
- 1. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Berninamycin D in Antibiotic Resistance Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Berninamycin D, a member of the thiopeptide antibiotic family, represents a promising area of investigation. Thiopeptides are ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1]. This document provides a detailed overview of the application of berninamycins in antibiotic resistance research, with a focus on their mechanism of action and relevant experimental protocols.
Note on this compound: Specific biological activity data for this compound is currently limited in published literature. It is known to be a minor metabolite of Streptomyces bernensis[2]. Structurally, this compound differs from the more abundant Berninamycin A by having two fewer dehydroalanine units attached to the carboxyl carbon of the pyridine ring[2]. Due to the scarcity of data for this compound, this document will refer to the activities of the closely related and well-studied Berninamycin A as a proxy, with the clear understanding that structural differences may lead to variations in potency. The macrocyclic structure is understood to be crucial for the antibacterial activity of berninamycins, as linearized versions have shown reduced potency[3].
Mechanism of Action
Berninamycins exert their antibacterial effect by inhibiting protein synthesis. Their mode of action is similar to that of thiostrepton[4][5]. The key steps in their mechanism are:
-
Target Binding: Berninamycin binds to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11 within the 50S subunit of the bacterial ribosome[4][5].
-
Inhibition of Protein Synthesis: This binding event interferes with various functions of the ribosomal A site, ultimately halting protein elongation[4][5].
Resistance to berninamycin can arise through the specific methylation of the 23S rRNA, which prevents the antibiotic from binding to its ribosomal target[4][5].
Caption: Mechanism of action of this compound.
Quantitative Data: Antibacterial Activity of Berninamycin A
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Berninamycin A against representative Gram-positive bacteria. These values indicate the lowest concentration of the antibiotic required to inhibit the visible growth of the microorganism.
| Antibiotic | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Berninamycin A | Bacillus subtilis | 6.3 µM[6] |
| Berninamycin A | Methicillin-Resistant Staphylococcus aureus (MRSA) | 10.9 µM[6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of a thiopeptide antibiotic like berninamycin against a bacterial strain.
Materials:
-
This compound (or other berninamycin analogue)
-
Bacterial strain of interest (e.g., S. aureus, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Antibiotic Dilution Series: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the berninamycin stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. b. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only). c. Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Caption: Workflow for MIC determination.
In Vitro Translation Inhibition Assay
This assay is used to confirm that the mechanism of action of berninamycin is through the inhibition of protein synthesis.
Materials:
-
This compound (or other berninamycin analogue)
-
E. coli S30 cell-free extract system
-
Reporter plasmid DNA (e.g., containing a luciferase or β-galactosidase gene)
-
Amino acid mixture (with or without a radiolabeled amino acid like ³⁵S-methionine)
-
Reaction buffer
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture, and reporter plasmid DNA. b. Add varying concentrations of this compound to different reaction tubes. Include a control reaction without any antibiotic.
-
Incubation: a. Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation to occur.
-
Detection of Protein Synthesis: a. If using a luciferase reporter: Add the luciferase substrate and measure the luminescence using a luminometer. b. If using a β-galactosidase reporter: Add the appropriate substrate (e.g., ONPG) and measure the absorbance at 420 nm. c. If using a radiolabeled amino acid: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-antibiotic control. b. The results should demonstrate a dose-dependent decrease in protein synthesis in the presence of berninamycin.
Caption: In vitro translation inhibition assay workflow.
Conclusion
This compound and its analogues are valuable tools for antibiotic resistance research. Their unique mechanism of targeting the bacterial ribosome makes them interesting candidates for further investigation, especially in the context of overcoming resistance to other classes of antibiotics. The protocols provided here offer a starting point for researchers to explore the antibacterial properties and mechanism of action of this promising class of thiopeptide antibiotics. Further research is warranted to fully characterize the biological activity of this compound and to explore the structure-activity relationships within the berninamycin family to guide the development of new and more potent antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Shadows: Advanced Techniques for the Structural Elucidation of Berninamycin D Metabolites
For Immediate Release
[City, State] – [Date] – In the intricate world of natural product drug discovery, the complete structural characterization of minor metabolites is a critical yet often challenging endeavor. Berninamycin D, a minor metabolite of the potent thiopeptide antibiotic Berninamycin A, presents a unique case study in the application of modern analytical techniques. These detailed application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the methodologies required for the unambiguous structural elucidation of this compound and its related metabolites.
Berninamycins are produced by the fermentation of Streptomyces bernensis and exhibit significant activity against Gram-positive bacteria. While Berninamycin A is the major product, a family of related metabolites, including this compound, is also produced in smaller quantities.[1][2] Understanding the structures of these minor components is crucial for a complete understanding of the biosynthetic pathway and for identifying potentially novel bioactive scaffolds. This compound is characterized by the loss of two dehydroalanine units from the C-terminal tail of Berninamycin A.[1][2] This structural modification, while seemingly minor, has significant implications for the molecule's bioactivity and provides a clear analytical target for its identification and characterization.
These application notes will detail the integrated use of high-resolution mass spectrometry and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy techniques. By following these protocols, researchers can effectively isolate, identify, and structurally elucidate this compound, even at the low levels at which it is typically found (<1.0% of Berninamycin A).[1]
Data Presentation: Comparative Analysis of Berninamycin A and D
A clear understanding of the expected differences between Berninamycin A and its metabolite, this compound, is fundamental to successful identification. The following table summarizes the key quantitative data.
| Property | Berninamycin A | This compound |
| Molecular Formula | C51H49N15O15S | C45H45N13O13S |
| Monoisotopic Mass (M) | 1145.3415 u | 1003.3156 u |
| [M+H]+ | 1146.3488 m/z | 1004.3229 m/z |
| Structural Difference from A | - | Loss of two C-terminal dehydroalanine residues |
| Relative Abundance | Major Component | < 1.0% of Berninamycin A[1] |
Experimental Protocols
The successful elucidation of this compound's structure hinges on a multi-faceted analytical approach. The following protocols provide a detailed methodology for the key experiments.
Protocol 1: Fermentation and Extraction of Berninamycin Metabolites
-
Fermentation: Culture Streptomyces bernensis in a suitable production medium (e.g., ISP2 medium) for 7-10 days at 28-30°C with shaking.
-
Harvesting: Separate the mycelium from the culture broth by centrifugation.
-
Extraction: Extract the mycelium with an organic solvent such as acetone or methanol. The supernatant can also be extracted with ethyl acetate to capture any secreted metabolites.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Metabolite Separation
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., 50:50 acetonitrile:water) and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 340 nm.
-
-
Fraction Collection: Collect fractions corresponding to the peaks of interest for further analysis. This compound is expected to elute earlier than Berninamycin A due to its increased polarity.
Protocol 3: High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) for Molecular Formula and Fragmentation Analysis
-
Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF coupled to a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Full Scan MS Parameters:
-
Mass Range: m/z 150-2000.
-
Resolution: >60,000.
-
Data Acquisition: Profile mode.
-
-
Data-Dependent MS/MS Parameters:
-
Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) to obtain a rich fragmentation spectrum.
-
Isolation Window: 1.0-2.0 m/z.
-
TopN: Select the top 3-5 most intense ions from the full scan for fragmentation.
-
-
Data Analysis: Determine the accurate mass of the parent ion to confirm the molecular formula of this compound. Analyze the fragmentation pattern to confirm the loss of the two dehydroalanine residues compared to the fragmentation pattern of Berninamycin A.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD) and transfer to an NMR tube.
-
NMR Experiments: Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥500 MHz).
-
1D 1H NMR: Provides information on the proton environments.
-
1D 13C NMR: Provides information on the carbon skeleton. The spectrum of this compound is expected to lack the signals corresponding to the carbons of the two dehydroalanine units present in Berninamycin A.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of protons within a spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
-
-
Data Analysis: The collective interpretation of these NMR spectra will allow for the complete assignment of all proton and carbon signals and confirm the structure of this compound, particularly the modification at the C-terminus.
Visualizations
The following diagrams illustrate the logical workflows for the elucidation of this compound metabolites.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Heterologous Expression of Berninamycin D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the heterologous expression of Berninamycin D.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My heterologous Streptomyces host is not producing any this compound, or the yield is extremely low. What are the initial checks I should perform?
A1: Low or no yield in heterologous expression of complex natural products like this compound is a common challenge. Start by verifying the foundational elements of your experiment.
-
Vector Integrity: Re-isolate the expression plasmid from your Streptomyces host and verify its integrity through restriction digestion and sequencing. Ensure the Berninamycin biosynthetic gene cluster (ber BGC) is complete and correctly inserted.
-
Host Viability and Selection: Confirm that your engineered Streptomyces strain is viable and growing adequately. The choice of host is critical; not all Streptomyces species are compatible. For instance, while S. lividans and S. coelicolor have been shown to produce mature Berninamycins A and B, S. albus has been reported to yield inactive, linearized forms.[1] This suggests S. albus may lack the necessary enzymatic machinery for the final cyclization steps.
-
Culture Conditions: Ensure the antibiotic selection pressure for plasmid maintenance is consistent throughout your cultivation process. Review your fermentation media composition and culture parameters (temperature, pH, aeration) to ensure they are optimal for your chosen host.
Q2: I'm detecting precursor compounds but not the final this compound. What does this indicate?
A2: The accumulation of linear precursors is a strong indication that post-translational modifications (PTMs) are incomplete.[1] Berninamycin biosynthesis requires a complex cascade of enzymatic reactions to form its characteristic thiopeptide structure, including cyclodehydrations and oxidations to form thiazole and oxazole rings, and a final macrocyclization.
-
Host-Dependent PTM Machinery: The heterologous host may lack the specific enzymes required for the full maturation of the Berninamycin precursor peptide (BerA).[1] The ber BGC contains genes for these modifications, but their functional expression and interaction with the host's metabolic environment are crucial.
-
Troubleshooting Steps:
-
Host Switching: Consider expressing the ber BGC in a different, well-characterized Streptomyces host known for its robust secondary metabolism, such as S. lividans TK24 or S. coelicolor M1154.[1]
-
Co-expression of Chaperones/Modification Enzymes: If specific enzymatic bottlenecks are identified, co-expressing chaperone proteins or specific modification enzymes (either from the native producer or other thiopeptide pathways) could facilitate proper folding and processing.
-
Q3: How can I rationally engineer my expression system to improve this compound yield?
A3: Once basic issues are ruled out, several metabolic and genetic engineering strategies can be employed to boost production.
-
Promoter Engineering: The native promoter of the ber BGC may not be efficiently recognized in the heterologous host. Replacing it with a strong, constitutive promoter (e.g., ermEp*) or a well-characterized inducible promoter can significantly enhance transcription of the entire cluster.
-
Increasing Precursor Supply: The biosynthesis of this compound requires a significant supply of amino acids, particularly serine and threonine, which are precursors for the thiazole and oxazole rings. Engineering the host's primary metabolism to increase the intracellular pools of these amino acids can drive flux towards Berninamycin production.
-
Ribosome Engineering: As Berninamycin is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP), mutations in ribosomal proteins or rRNA can sometimes lead to increased production of secondary metabolites. This is a more advanced technique that can be explored if other methods fail.
-
Regulatory Gene Manipulation: The ber BGC likely contains cluster-situated regulatory genes. Overexpressing positive regulators or knocking out negative regulators within the host can "awaken" or enhance the expression of the gene cluster. Streptomyces antibiotic production is often controlled by complex regulatory cascades, including global regulators like SARPs (Streptomyces Antibiotic Regulatory Proteins).[2][3][4]
Quantitative Data on Berninamycin Expression
Direct comparisons of this compound yield across different engineered systems are not extensively documented in publicly available literature. However, studies on Berninamycin A provide valuable insights into the impact of host selection.
| Expression Host | Product(s) | Relative Yield Comparison | Reference |
| Streptomyces bernensis (Native Producer) | Berninamycin A & B | Baseline | [5] |
| Streptomyces lividans TK24 | Berninamycin A & B | ~2.4 times higher than native producer for Berninamycin A | [5] |
| Streptomyces coelicolor M1154 | Berninamycin A & B | Production confirmed, but not quantified relative to others | [1] |
| Streptomyces albus J1074 | Linearized Berninamycins J & K (inactive) | Mature product not detected | [1] |
| Streptomyces venezuelae | Altered macrocycle (methyloxazoline instead of methyloxazole) | Variant product detected | [5] |
Note: The table illustrates the critical importance of host selection. S. lividans not only produced the correct molecule but also demonstrated a significant yield improvement over the native strain.[5] In contrast, other hosts failed to perform the necessary post-translational modifications, resulting in inactive or altered products.[1][5]
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram outlines the general workflow for heterologous expression and yield optimization of this compound.
Caption: Workflow from gene cluster cloning to yield optimization.
Troubleshooting Logic
This decision tree illustrates a logical approach to troubleshooting low this compound yield.
Caption: A decision tree for diagnosing production issues.
Generalized Regulatory Pathway
The regulation of the ber gene cluster is complex and not fully elucidated. This diagram shows a generalized model for the regulation of secondary metabolite biosynthesis in Streptomyces.
Caption: Hierarchical control of antibiotic production in Streptomyces.
Experimental Protocols
Protocol 1: Conjugative Transfer of Expression Plasmid into Streptomyces
This protocol describes the transfer of a non-methylating E. coli strain (e.g., ET12567/pUZ8002) carrying the ber BGC expression plasmid into a suitable Streptomyces host.
Materials:
-
E. coli ET12567/pUZ8002 donor strain with pSET152-based expression vector
-
Streptomyces recipient strain (e.g., S. lividans TK24)
-
ISP4 agar plates (for Streptomyces growth)
-
LB agar plates with appropriate antibiotics (for E. coli)
-
Nalidixic acid, Apramycin
-
2xYT liquid medium
-
Sterile water
Procedure:
-
Prepare Host: Inoculate Streptomyces spores or mycelial fragments onto an ISP4 plate and incubate at 30°C for 3-5 days until a confluent lawn of growth is observed.
-
Prepare Donor: Inoculate the E. coli donor strain into 10 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
The next day, subculture the overnight culture into 10 mL of fresh LB and grow to an OD600 of 0.4-0.6.
-
Wash the E. coli cells twice with an equal volume of fresh LB medium to remove antibiotics. Resuspend the final cell pellet in 1 mL of LB.
-
Conjugation: Scrape the Streptomyces mycelia from the ISP4 plate and resuspend in 500 µL of 2xYT medium.
-
Mix 500 µL of the washed E. coli donor cells with the 500 µL of Streptomyces recipient cells.
-
Plate the mixture onto dry ISP4 agar plates and incubate at 30°C for 16-20 hours.
-
Selection: Overlay the plates with 1 mL of sterile water containing nalidixic acid (to inhibit E. coli growth) and apramycin (to select for exconjugants).
-
Continue incubation at 30°C for 5-10 days until apramycin-resistant Streptomyces colonies (exconjugants) appear.
-
Verification: Isolate individual exconjugant colonies, streak them onto fresh selective ISP4 plates, and verify the presence of the plasmid via colony PCR.
Protocol 2: Fermentation and Extraction of this compound
Materials:
-
Verified Streptomyces exconjugant strain
-
Seed culture medium (e.g., TSB)
-
Production medium (e.g., R5A or a custom fermentation medium)
-
Amberlite XAD-16 resin
-
Methanol, Ethyl Acetate, Acetone
-
Rotary evaporator
Procedure:
-
Seed Culture: Inoculate a 250 mL flask containing 50 mL of TSB medium with the engineered Streptomyces strain. Incubate at 30°C with shaking at 220 rpm for 48-72 hours.
-
Production Culture: Inoculate a 1 L flask containing 200 mL of production medium with 10 mL of the seed culture.
-
Add Amberlite XAD-16 resin (20 g/L) to the culture to adsorb the produced this compound and reduce potential feedback inhibition.
-
Incubate the production culture at 30°C with shaking at 220 rpm for 7-10 days.
-
Extraction:
-
Harvest the culture broth and separate the mycelia and resin by centrifugation or filtration.
-
Extract the mycelial cake with acetone.
-
Wash the XAD-16 resin with water and then elute the adsorbed compounds with methanol or ethyl acetate.
-
Combine the organic extracts.
-
-
Concentration: Evaporate the combined organic extracts to dryness in vacuo using a rotary evaporator.
-
Resuspend the dried extract in a small volume of methanol for subsequent analysis.
Protocol 3: HPLC-MS Analysis of this compound
Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would be a linear increase from 5-10% B to 95-100% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at wavelengths characteristic for thiopeptides, such as 280 nm and 350 nm.
-
Mass Spectrometry: Couple the HPLC to a mass spectrometer (e.g., ESI-QTOF) to confirm the identity of this compound by its exact mass. Berninamycin A has a [M+H]⁺ of approximately m/z 1146.34.[6] this compound is a related analogue and will have a distinct, predictable mass.
Procedure:
-
Dissolve the crude extract in methanol.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject 10-20 µL onto the HPLC column.
-
Run the gradient program and collect data.
-
Analyze the chromatogram for peaks corresponding to the expected retention time and mass of this compound. Compare with an authentic standard if available.
References
- 1. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Regulatory Genes as Beacons for Discovery and Prioritization of Biosynthetic Gene Clusters in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Berninamycin D Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Berninamycin D in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides and FAQs
Q1: My this compound solution appears to be losing activity over a short period. What are the primary factors affecting its stability?
A1: this compound, like other thiopeptide antibiotics, is susceptible to degradation in solution. The primary factors influencing its stability are:
-
Temperature: Elevated temperatures accelerate the degradation of this compound. It is recommended to prepare and store solutions at low temperatures.
-
pH: The stability of thiopeptide antibiotics can be pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of labile bonds within the molecule.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation of the molecule.
-
Solvent: The choice of solvent is critical. While this compound is soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), its long-term stability in these solvents at room temperature is not guaranteed. It has poor solubility in water.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and precipitation.
Q2: What are the recommended solvents and storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be prepared in anhydrous DMSO or DMF.[1] Based on general recommendations for similar compounds, the following storage conditions are advised:
-
Short-term storage (1-2 weeks): Store at 4°C, protected from light.
-
Long-term storage (1-6 months): Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or preferably at -80°C. One supplier suggests that stock solutions can be stored at -20°C for up to one month and at -80°C for up to six months.
Q3: I observe precipitation in my this compound solution after thawing. What could be the cause and how can I prevent it?
A3: Precipitation upon thawing can be due to several factors:
-
Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent at a lower temperature.
-
Freeze-Thaw Instability: The molecule may be aggregating or precipitating out of solution due to the physical stress of the freeze-thaw process.
-
Moisture Contamination: If the solvent (e.g., DMSO) has absorbed moisture, the solubility of the hydrophobic this compound can decrease, leading to precipitation.
To prevent precipitation:
-
Use Anhydrous Solvents: Ensure that you are using high-purity, anhydrous DMSO or DMF.
-
Aliquot Solutions: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.
-
Gentle Thawing: Thaw the solution slowly at room temperature or on ice.
-
Vortexing: Gently vortex the solution after thawing to ensure it is fully redissolved before use.
-
Consider a Co-solvent: In some applications, the addition of a small percentage of a co-solvent might improve solubility, but this must be validated for compatibility with your specific experiment.
Q4: How can I assess the stability of my this compound solution?
A4: The stability of a this compound solution can be assessed by monitoring the concentration of the active compound over time using a stability-indicating analytical method. The most common method for this is High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Temperature | Solvent | Container | Light Protection |
| Up to 24 hours | 2-8°C | DMSO or DMF | Amber glass vial | Recommended |
| 1-4 weeks | -20°C | DMSO or DMF | Single-use aliquots in amber vials | Essential |
| 1-6 months | -80°C | DMSO or DMF | Single-use aliquots in amber vials | Essential |
Table 2: Troubleshooting Common Stability Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity | Chemical degradation (hydrolysis, oxidation) | Prepare fresh solutions. Store aliquots at -80°C. Protect from light. |
| Precipitation after thawing | Poor solubility, freeze-thaw instability, moisture | Use anhydrous solvent. Aliquot to minimize freeze-thaw cycles. Thaw gently and vortex. |
| Change in solution color | Degradation, oxidation | Discard the solution. Prepare fresh solution under inert gas if possible. |
| Appearance of new peaks in HPLC | Degradation of this compound | Identify degradation products if possible. Optimize storage conditions to minimize degradation. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO or DMF, sterile microcentrifuge tubes or amber glass vials, precision balance, vortex mixer.
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Dispense the stock solution into single-use aliquots in amber vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: HPLC Method for Stability Assessment of this compound (General Method)
-
Instrumentation: HPLC system with a UV or MS detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (typically around 220-280 nm) or MS in positive ion mode.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a standard curve of this compound at known concentrations.
-
At specified time points, withdraw an aliquot of the stored this compound solution.
-
Dilute the aliquot to a suitable concentration within the range of the standard curve.
-
Inject the sample onto the HPLC system.
-
Quantify the peak area of this compound and compare it to the initial time point (T=0) to determine the percentage of degradation. Monitor for the appearance and increase of any new peaks, which would indicate degradation products.
-
Mandatory Visualization
Caption: Workflow for preparing and assessing the stability of this compound solutions.
Caption: Factors contributing to this compound instability and mitigation strategies.
References
Berninamycin D Purification Protocols: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Berninamycin D. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its purification challenging?
This compound is a thiopeptide antibiotic produced by Streptomyces sp. It is a minor analog of the more abundant Berninamycin A. The primary challenges in its purification stem from its low natural abundance, often less than 1.0% of Berninamycin A, and its poor aqueous solubility. These factors necessitate highly efficient extraction and purification protocols to obtain sufficient quantities for research and development.
2. My this compound yield is consistently low. What are the potential causes and solutions?
Low yield is a common issue in the purification of minor natural products. Several factors could be contributing to this problem:
-
Incomplete Extraction: this compound is likely located within the mycelia of the Streptomyces fermentation. Ensure thorough cell lysis and extraction.
-
Suboptimal Chromatography: The choice of chromatography resin and the elution gradient are critical for separating this compound from the much more abundant Berninamycin A and other impurities.
-
Degradation: Thiopeptide antibiotics can be susceptible to degradation under certain pH and temperature conditions.
To address these issues, refer to the detailed experimental protocols for extraction and purification provided below.
3. I am observing peak tailing or splitting in my HPLC chromatogram. What could be the cause and how can I resolve it?
Peak tailing and splitting during HPLC are common chromatographic problems that can affect the purity of the final product. The table below summarizes potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing agent like trifluoroacetic acid (TFA) to the mobile phase. Use a column with end-capping. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Dead volume in the HPLC system. | Check and tighten all fittings. Use shorter tubing where possible. | |
| Peak Splitting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column contamination or degradation. | Wash the column with a strong solvent or replace it if necessary. | |
| Co-elution with a closely related impurity. | Optimize the gradient to improve separation. |
4. What are the optimal storage conditions for this compound?
This compound should be stored at -20°C as a solid to prevent degradation. For solutions, it is recommended to prepare them fresh in DMSO or DMF. If short-term storage of a solution is necessary, it should be kept at -20°C and protected from light.
Experimental Protocols
I. Extraction of this compound from Streptomyces Culture
This protocol describes the extraction of this compound from the cell pellet of a Streptomyces fermentation broth.
-
Harvesting: Centrifuge the fermentation broth at 8,000 x g for 15 minutes to pellet the mycelia.
-
Cell Lysis and Extraction: Resuspend the cell pellet in acetone and sonicate for 30 minutes on ice.
-
Clarification: Centrifuge the extract at 10,000 x g for 20 minutes to remove cell debris.
-
Concentration: Evaporate the acetone from the supernatant under reduced pressure to obtain the crude extract.
II. Preparative HPLC Purification of this compound
This protocol provides a starting point for the purification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). Optimization may be required based on the specific crude extract and HPLC system.
Table 1: Preparative HPLC Parameters for this compound Purification
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | 280 nm |
| Injection Volume | 1-5 mL of crude extract dissolved in 1:1 Acetonitrile:Water |
Stability Profile of this compound (Inferred)
While specific stability data for this compound is limited, the following table provides an inferred stability profile based on the general characteristics of thiopeptide antibiotics. It is crucial to perform specific stability studies for your purified compound.
Table 2: Inferred Stability of this compound under Various Conditions
| Condition | Stability | Potential Degradation Pathway |
| Acidic pH (< 4) | Moderate to Low | Hydrolysis of amide bonds. |
| Neutral pH (6-8) | High | - |
| Basic pH (> 9) | Low | Racemization and hydrolysis. |
| Elevated Temperature (> 40°C) | Moderate to Low | Increased rate of hydrolysis and other degradation reactions. |
| Light Exposure | Moderate | Photodegradation of chromophores. |
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the purification process and troubleshooting common issues, the following diagrams have been generated.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Berninamycin D from its related analogues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from its analogues?
A1: The primary challenges in purifying this compound are:
-
Low Abundance: this compound is a minor analogue, often present at less than 1.0% of the concentration of the major analogue, Berninamycin A.[1] This low concentration makes its detection and isolation difficult.
-
Structural Similarity: this compound and its analogues share a common core structure, which can lead to co-elution during chromatographic separation. However, this compound is distinguished by having two fewer dehydroalanine units attached to the pyridine ring, a significant structural difference that can be exploited for separation.[2]
-
Complex Fermentation Broth: The crude extract from the fermentation broth is a complex mixture containing multiple Berninamycin analogues (A, B, C, etc.), linear precursors, and other unrelated metabolites, all of which can interfere with the purification process.[1]
Q2: What is the general workflow for isolating this compound?
A2: The general workflow involves a multi-step process beginning with extraction from the fermentation culture, followed by one or more chromatographic purification steps.
Q3: Which chromatographic techniques are most effective for this compound separation?
A3: A combination of chromatographic techniques is typically required.
-
Initial Cleanup: Open column chromatography using hydrophobic resins is effective for the initial cleanup and enrichment of the Berninamycin fraction from the crude extract.
-
High-Resolution Separation: Preparative High-Performance Liquid Chromatography (HPLC) is essential for the final purification of this compound from its closely related analogues. Both normal-phase and reversed-phase HPLC can be employed. Given the structural differences, Hydrophilic Interaction Chromatography (HILIC) could also be a viable strategy.
Troubleshooting Guides
Guide 1: Low Yield of this compound After Initial Extraction
| Problem | Possible Cause | Solution |
| Low recovery of Berninamycins from the fermentation broth. | Inefficient extraction from the mycelial pellet. | Ensure thorough and repeated extraction of the cell pellet with acetone. Vigorous shaking and vortexing are recommended.[3] Consider using a sonicator to improve cell lysis and extraction efficiency. |
| Degradation of Berninamycins during extraction. | Perform the extraction at a low temperature (e.g., 4°C) to minimize enzymatic degradation. Work quickly to reduce the exposure time to potentially degradative conditions. |
Guide 2: Poor Resolution of this compound in Preparative HPLC
| Problem | Possible Cause | Solution |
| Co-elution of this compound with other analogues (e.g., Berninamycin A). | Suboptimal mobile phase composition. | Optimize the mobile phase: For reversed-phase HPLC, experiment with different organic modifiers (acetonitrile, methanol) and acidic additives (formic acid, trifluoroacetic acid) to improve selectivity. A shallow gradient is often effective for separating closely related peptides. |
| Inappropriate stationary phase. | Select an appropriate column: A C18 stationary phase is a good starting point for reversed-phase separation of these peptides. For HILIC, a column with polar functionalities like amide or cyano can be effective. The choice of stationary phase should be based on the specific structural differences between the analogues. | |
| Column overloading. | Reduce sample load: Due to the low abundance of this compound, overloading the column with the crude extract can obscure its peak. It is crucial to perform an initial purification step to enrich the this compound fraction before preparative HPLC. | |
| Poor peak shape (tailing or fronting). | Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase, such as a higher concentration of the acidic modifier, to minimize unwanted interactions. Ensure the sample is fully dissolved in the mobile phase before injection. |
Experimental Protocols
Protocol 1: Extraction of Crude Berninamycin Mixture
This protocol is adapted from methods used for the extraction of Berninamycin and other thiopeptide antibiotics.[3]
-
Harvesting: Centrifuge the fermentation broth to pellet the mycelia.
-
Extraction: Resuspend the cell pellet in acetone. Use a volume of acetone equal to the volume of the cell pellet.
-
Agitation: Shake or vortex the mixture vigorously for at least 30 minutes at room temperature.
-
Separation: Centrifuge the mixture to pellet the cell debris.
-
Collection: Carefully collect the acetone supernatant, which contains the crude Berninamycin extract.
-
Concentration: Evaporate the acetone under reduced pressure to yield the crude extract.
Protocol 2: Preparative HPLC Method Development for this compound Purification
This protocol provides a starting point for developing a preparative HPLC method to separate this compound.
1. Analytical Method Development (Scouting):
-
Column: Start with a high-resolution analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a broad linear gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the Berninamycin analogues.
-
Detection: UV at 254 nm and 280 nm.
2. Method Optimization:
-
Once the elution profile is established, optimize the gradient around the elution time of the Berninamycin cluster to improve the resolution between the different analogues. A shallower gradient (e.g., a 1% per minute change in mobile phase B) in the region of interest is recommended.
3. Preparative Scale-Up:
-
Column: Use a preparative C18 column with the same stationary phase chemistry as the analytical column.
-
Mobile Phase: Prepare larger volumes of the optimized mobile phases.
-
Flow Rate and Injection Volume: Scale up the flow rate and injection volume according to the dimensions of the preparative column.
-
Fraction Collection: Collect fractions across the elution profile of the Berninamycin cluster and analyze each fraction for the presence of this compound using an analytical HPLC method and mass spectrometry.
Quantitative Data Summary
The following table summarizes the relative abundance of Berninamycin analogues found in a typical fermentation of S. lividans expressing the berninamycin gene cluster. This data highlights the challenge of isolating the low-abundance this compound.
| Berninamycin Analogue | Relative Abundance (%) |
| Berninamycin A | 100 |
| Berninamycin B | ~1.5 |
| This compound | < 1.0 |
Data adapted from Malcolmson et al., 2013.[1]
References
Technical Support Center: Optimizing In Vitro Assays for Berninamycin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro assays for Berninamycin D.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a minor analogue of the thiopeptide antibiotic Berninamycin A, produced by Streptomyces bernensis.[1] It is a macrocyclic peptide that inhibits bacterial protein synthesis.[1] Like other berninamycins, it is believed to target the 50S ribosomal subunit by binding to the complex of 23S rRNA and ribosomal protein L11, thereby interfering with the function of the ribosomal A site.[2]
2. What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions, typically prepared in DMSO or DMF, should also be stored at -20°C for up to one month or at -80°C for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
3. In what solvents is this compound soluble?
This compound has poor aqueous solubility. It is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in methanol and ethanol. For in vitro biological assays, DMSO is the most commonly used solvent for preparing stock solutions.
4. What is a good starting concentration for this compound in an in vitro assay?
A good starting point for determining the effective concentration of this compound in an in vitro assay can be derived from the Minimum Inhibitory Concentration (MIC) of the closely related Berninamycin A. The MIC for Berninamycin A against Bacillus subtilis is 6.3 µM and against MRSA is 10.9 µM.[1] Therefore, a concentration range of 1-50 µM is a reasonable starting point for in vitro translation inhibition or ribosome binding assays.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro assays with this compound.
Problem 1: Low or no inhibitory activity observed.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure that this compound has been stored properly at -20°C or below and that stock solutions are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Inappropriate solvent or concentration | Confirm that the final concentration of the solvent (e.g., DMSO) in the assay is not inhibiting the biological system. Typically, the final DMSO concentration should be kept below 1%. If solubility is an issue, consider using a co-solvent like PEG3350, but validate its compatibility with the assay first.[3] |
| Incorrect assay conditions | Verify that the pH, temperature, and ionic strength of the assay buffer are optimal for the activity of the ribosomes and other components of the in vitro system. Refer to the detailed protocols below for recommended buffer compositions. |
| Inactive target | Ensure that the ribosomes or cell-free extract used in the assay are active. Run a positive control with a known protein synthesis inhibitor (e.g., chloramphenicol, erythromycin) to validate the assay system. |
Problem 2: High background or non-specific binding in filter-binding assays.
| Possible Cause | Troubleshooting Step |
| Aggregation of this compound | Due to its hydrophobic nature, this compound may aggregate at higher concentrations. Try lowering the concentration of this compound. Including a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.01%) in the binding buffer might help reduce aggregation. |
| Non-specific binding to filter membrane | Pre-soak the nitrocellulose membrane in the binding buffer for at least 30 minutes before use. Ensure that the washing steps are sufficient to remove unbound compound. Consider using a double-filter method to distinguish between protein-bound and aggregated compound. |
| Contaminants in the assay | Use high-purity reagents and ensure that all solutions are filtered to remove any particulate matter. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the viscous stock solution of this compound. |
| Incomplete dissolution of this compound | Ensure that the this compound stock solution is completely dissolved before making further dilutions. Vortex the stock solution thoroughly. When diluting into aqueous buffers, add the stock solution to the buffer while vortexing to promote mixing and prevent precipitation. |
| Variability in biological reagents | The activity of ribosomes and cell-free extracts can vary between preparations. Prepare large batches of these reagents if possible and test each new batch for consistency. |
Quantitative Data Summary
The following tables summarize key quantitative data for consideration when designing in vitro assays for this compound.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility | Soluble in DMF and DMSO; Moderately soluble in methanol and ethanol; Poor water solubility. | |
| Long-term Storage (Solid) | -20°C | |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| In Vitro Translation Inhibition | 1 µM - 50 µM | Based on the MIC of Berninamycin A[1] |
| Ribosome Binding Assay | 0.1 µM - 20 µM | Titration is necessary to determine the Kd. |
Experimental Protocols
Protocol 1: In Vitro Protein Synthesis Inhibition Assay
This protocol is adapted from general procedures for testing thiopeptide antibiotics and should be optimized for your specific experimental setup.
1. Reagents:
- S30 cell-free extract (e.g., from E. coli)
- Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM Mg(OAc)₂, 100 mM NH₄Cl, 1 mM DTT)
- Amino acid mixture (without methionine)
- [³⁵S]-Methionine
- mRNA template (e.g., luciferase mRNA)
- This compound stock solution (10 mM in DMSO)
- Positive control (e.g., Chloramphenicol, 10 mM in ethanol)
- Negative control (DMSO)
- Trichloroacetic acid (TCA), 10% (w/v)
2. Procedure:
- Prepare the reaction mixture on ice by combining the S30 extract, reaction buffer, amino acid mixture, and mRNA template.
- Aliquot the reaction mixture into microcentrifuge tubes.
- Add varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) to the respective tubes. Include positive and negative controls. The final DMSO concentration should not exceed 1%.
- Initiate the reaction by adding [³⁵S]-Methionine.
- Incubate the reactions at 37°C for 30-60 minutes.
- Stop the reactions by adding an equal volume of cold 10% TCA.
- Incubate on ice for 30 minutes to precipitate the proteins.
- Collect the precipitated protein on glass fiber filters by vacuum filtration.
- Wash the filters three times with cold 5% TCA and then with ethanol.
- Dry the filters and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition relative to the negative control.
Protocol 2: Ribosome Filter-Binding Assay
This protocol is adapted from methods used for the related thiopeptide, thiostrepton.[4][5]
1. Reagents:
- Purified 70S ribosomes (e.g., from E. coli)
- Binding buffer (e.g., 90 mM K-HEPES pH 7.5, 100 mM NH₄Cl, 20 mM Mg(OAc)₂)[4]
- Radiolabeled ligand (e.g., [³H]-tRNA or a fluorescently labeled mRNA fragment that binds to the A site)
- This compound stock solution (10 mM in DMSO)
- Nitrocellulose membranes (0.45 µm pore size)
2. Procedure:
- Pre-incubate 70S ribosomes (e.g., 0.2 µM) with varying concentrations of this compound (e.g., 0.1 to 20 µM) in the binding buffer at 37°C for 15 minutes. Include a no-drug control.
- Add the radiolabeled ligand to the reaction mixtures and incubate for an additional 20 minutes at 37°C to allow binding to reach equilibrium.
- Filter the reaction mixtures through nitrocellulose membranes under gentle vacuum.
- Wash the filters twice with cold binding buffer to remove unbound ligand.
- Dry the filters and measure the retained radioactivity by scintillation counting or fluorescence.
- Determine the amount of bound ligand at each this compound concentration and calculate the IC₅₀ or Kd value.
Visualizations
Caption: General workflow for in vitro assays with this compound.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Troubleshooting logic for low or no activity of this compound.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiostrepton inhibits the turnover but not the GTPase of elongation factor G on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of Berninamycin D in experiments
Technical Support Center: Berninamycin D
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with this compound.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound has poor water solubility.[1] It is not recommended to dissolve it directly in aqueous buffers. You should first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.
Q2: I've prepared a stock solution in DMSO, but I see precipitation when I add it to my aqueous culture medium. How can I prevent this?
A2: This is a common issue when diluting a compound from a highly soluble organic solvent into an aqueous solution where it is poorly soluble. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try using a lower final concentration if your experimental design allows.
-
Increase the percentage of co-solvent: If your experiment can tolerate it, slightly increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) might help keep the compound in solution. However, always run a vehicle control to ensure the solvent itself does not affect your experimental results.
-
Use a different solvent for the stock solution: While this compound is soluble in DMSO and DMF, you could try preparing the stock in ethanol or methanol, where it is moderately soluble.[1] Sometimes, different solvents can have different precipitation characteristics upon dilution.
-
Utilize sonication or vortexing: Immediately after adding the stock solution to the aqueous medium, vortex or sonicate the solution for a short period. This can help to disperse the compound more effectively and prevent immediate precipitation.
-
Work with fresh dilutions: Prepare the final dilution of this compound in your aqueous medium immediately before use. Do not store diluted aqueous solutions for extended periods, as precipitation can occur over time.
Q3: I am concerned about the stability of my this compound stock solution. How should I store it?
A3: For long-term storage, this compound solid should be kept at -20°C.[1][2] Once a stock solution is prepared (e.g., in DMSO or DMF), it is recommended to aliquot it into smaller, single-use volumes and store them at -20°C or -80°C.[3][4] This prevents degradation from repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][2] It is moderately soluble in methanol and ethanol and has poor water solubility.[1]
Q2: Can I heat the solution to help dissolve this compound?
A2: Gentle warming (e.g., to 37°C) can be used to aid in the dissolution of this compound in an organic solvent.[4] Combining this with sonication can also be effective.[4] However, avoid excessive heat, as it may degrade the compound.
Q3: What is the maximum recommended concentration for a this compound stock solution?
Q4: How does the solubility of this compound compare to other thiopeptide antibiotics?
A4: Poor aqueous solubility is a known characteristic of the thiopeptide class of antibiotics.[5][6][7] Therefore, the solubility challenges with this compound are not unique and are a general feature of this class of compounds.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble[1][2] |
| Dimethyl sulfoxide (DMSO) | Soluble[1][2] |
| Methanol | Moderately Soluble[1] |
| Ethanol | Moderately Soluble[1] |
| Water | Poor[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound (MW = 1008.0 g/mol ), you will need 10.08 mg.
-
Weigh the this compound: Carefully weigh out the calculated amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add a small amount of DMSO (e.g., 800 µL) to the vial containing the this compound.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use a sonicator bath for 5-10 minutes or gently warm the solution to 37°C.
-
Bring to final volume: Once the this compound is completely dissolved, add DMSO to reach the final desired volume (1 mL).
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: General Workflow for In Vitro Activity Assay with this compound
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.
Procedure:
-
Prepare the stock solution: Prepare a 10 mM stock solution of this compound in DMSO following Protocol 1.
-
Prepare serial dilutions: Perform serial dilutions of the this compound stock solution in the appropriate sterile culture medium. Ensure that the final concentration of DMSO in all wells (including the vehicle control) is consistent and low enough not to affect bacterial growth (typically ≤0.5%).
-
Inoculate with bacteria: Add a standardized inoculum of the test bacterial strain to each well of a microtiter plate containing the serially diluted this compound. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate: Incubate the microtiter plate under the appropriate conditions (temperature, time, and atmosphere) for the specific bacterial strain.
-
Determine the MIC: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: In vitro activity testing workflow for this compound.
References
Refinement of analytical techniques for Berninamycin D detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of Berninamycin D. The information is tailored for researchers, scientists, and drug development professionals. Given that this compound is a minor metabolite, specific analytical protocols are scarce. Therefore, the guidance provided is based on established methods for other berninamycins and related thiopeptide antibiotics, and should be adapted and validated for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the detection of this compound?
A1: The most prevalent and effective technique for the analysis of berninamycins, including the minor metabolite this compound, is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1] This method offers the high sensitivity and selectivity required to detect and identify low-abundance compounds like this compound in complex matrices such as fermentation broths. High-resolution mass spectrometry is particularly useful for structural confirmation.[1]
Q2: I am not seeing a peak for this compound in my fermentation extract. What could be the reason?
A2: Several factors could contribute to the absence of a detectable this compound peak:
-
Low Abundance: this compound is a minor metabolite, often found at levels less than 1% of the principal component, Berninamycin A.[1] Your fermentation conditions may not be optimal for its production, or the concentration may be below the detection limit of your instrument.
-
Inadequate Extraction: The extraction procedure may not be efficient for this compound. Ensure that the chosen solvent and extraction parameters are suitable for thiopeptide antibiotics.
-
Sample Degradation: Berninamycins, like other complex peptides, can be susceptible to degradation. Pay close attention to sample handling, storage conditions, and the pH of your solutions.
-
Suboptimal Chromatographic or MS Conditions: The HPLC method (column, mobile phase, gradient) may not be optimized for the separation of this compound from other components. Similarly, the mass spectrometer parameters (ionization source, voltages, gas flows) may need adjustment to achieve the necessary sensitivity.
Q3: What are the expected mass-to-charge (m/z) ratios for this compound?
Q4: Can I use HPLC with UV detection for this compound analysis?
A4: HPLC with UV detection is a feasible but less sensitive and specific method compared to HPLC-MS. Thiopeptide antibiotics typically exhibit UV absorbance, which allows for their detection. However, given the low abundance of this compound and the complexity of fermentation extracts, co-eluting impurities can interfere with accurate quantification. A Diode Array Detector (DAD) would be beneficial to assess peak purity. If using UV detection, extensive method development and validation are crucial.
Q5: How should I prepare my samples from a fermentation broth for this compound analysis?
A5: A general procedure for extracting berninamycins from fermentation cultures involves the following steps:
-
Cell Pellet Collection: Centrifuge the fermentation broth to pellet the cells, as berninamycins are often intracellular.
-
Extraction: Extract the cell pellet with an organic solvent like acetone, often in the presence of a drying agent such as anhydrous sodium sulfate.[1] Vigorous shaking or vortexing is recommended to ensure efficient extraction.[1]
-
Solvent Evaporation: After extraction, filter the mixture and remove the solvent under vacuum.
-
Reconstitution: Dissolve the dried extract in a solvent compatible with your HPLC mobile phase, a common choice being a 50:50 mixture of acetonitrile and water.[1]
-
Filtration: Filter the reconstituted sample through a 0.22 or 0.45 µm filter before injection to protect your HPLC system.[1]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak for this compound | 1. Concentration below Limit of Detection (LOD).2. Inappropriate wavelength for UV detection.3. Degradation of the analyte.4. Poor retention on the column. | 1. Concentrate the sample extract.2. Optimize the UV detection wavelength by scanning a standard if available, or use a DAD.3. Check sample stability; use fresh samples and control temperature and pH.4. Adjust the mobile phase composition (e.g., lower initial organic solvent percentage). |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Column contamination or degradation.3. Incompatible injection solvent.4. Secondary interactions with the stationary phase. | 1. Dilute the sample or reduce the injection volume.2. Wash the column with a strong solvent or replace it if necessary.3. Dissolve the sample in the initial mobile phase.4. Add a competing agent to the mobile phase (e.g., a small amount of trifluoroacetic acid for basic compounds). |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition.2. Inadequate column equilibration.3. Pump malfunction or leaks.4. Temperature variations. | 1. Prepare fresh mobile phase and ensure proper mixing.2. Increase the column equilibration time between injections.3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.4. Use a column oven to maintain a constant temperature. |
| High Backpressure | 1. Clogged frit or column.2. Blockage in the system tubing or injector.3. Precipitation of sample or buffer in the mobile phase. | 1. Reverse-flush the column (if permitted by the manufacturer) or replace the frit/column.2. Systematically check and clean each component of the flow path.3. Ensure the sample is fully dissolved and the mobile phase components are miscible and filtered. |
LC-MS Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | 1. Poor ionization efficiency.2. Ion suppression from matrix components.3. Incorrect mass spectrometer settings.4. Analyte degradation in the ion source. | 1. Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature).2. Improve sample cleanup, dilute the sample, or modify the chromatography to separate the analyte from interfering compounds.3. Ensure the correct m/z is being monitored and optimize cone/collision energies.4. Reduce the ion source temperature if thermal degradation is suspected. |
| Noisy Baseline | 1. Contaminated mobile phase or system.2. Electronic noise.3. Unstable spray in the ion source. | 1. Use high-purity solvents and flush the system thoroughly.2. Check for proper grounding and electrical connections.3. Ensure a consistent and stable spray by checking the spray needle and optimizing source parameters. |
| Inconsistent Ion Ratios (for MS/MS) | 1. Insufficient collision energy.2. Matrix effects influencing fragmentation.3. Co-eluting isobaric interferences. | 1. Optimize collision energy for each precursor-product ion transition.2. Improve chromatographic separation to minimize matrix effects at the point of elution.3. Select more specific product ions or improve chromatographic resolution. |
| Mass Inaccuracy (High-Resolution MS) | 1. Instrument not calibrated or calibration has drifted.2. High sample concentration leading to space-charge effects. | 1. Perform a fresh mass calibration using the manufacturer's recommended standards.2. Dilute the sample to ensure the analyte concentration is within the optimal range for the mass analyzer. |
Experimental Protocols
General Protocol for HPLC-MS Analysis of this compound
Disclaimer: This is a general protocol and must be optimized and validated for the specific analysis of this compound.
1. Sample Preparation (from Fermentation Broth)
-
Harvest 50 mL of the fermentation culture by centrifugation at 4,000 x g for 20 minutes.
-
Discard the supernatant and extract the cell pellet with 20 mL of acetone containing anhydrous sodium sulfate by vigorous vortexing for 30 minutes.[1]
-
Filter the mixture to remove cell debris and the drying agent.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Reconstitute the dried residue in 1 mL of 50% acetonitrile in water.[1]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-MS Parameters
| Parameter | Suggested Starting Conditions |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6530 Q-TOF or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psig |
| Fragmentor Voltage | 175 V |
| Mass Range (Full Scan) | 100 - 1700 m/z |
| MS/MS (for structural confirmation) | Targeted MS/MS of the expected precursor ion for this compound. Collision energy should be optimized (e.g., ramped from 20-50 eV). |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for undetected this compound.
References
Strategies to enhance the biological activity of Berninamycin D derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on strategies to enhance the biological activity of Berninamycin D derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, like other thiopeptides such as Berninamycin A and Thiostrepton, is an inhibitor of bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically to the complex of 23S rRNA and the L11 protein.[1] This interaction interferes with the function of the ribosomal A site, ultimately blocking the elongation phase of protein synthesis.[2][3]
Q2: What is the structural difference between Berninamycin A and this compound?
This compound is a derivative of Berninamycin A. The primary structural difference is that this compound possesses two fewer dehydroalanine (Dha) units attached to the carboxyl carbon of the central pyridine ring compared to Berninamycin A.
Q3: What are the primary strategies to generate this compound derivatives with potentially enhanced activity?
There are two main approaches to generate this compound derivatives:
-
Precursor Peptide Mutagenesis: The most effective method is to introduce mutations into the berA gene, which encodes the precursor peptide.[4][5] By altering the amino acid sequence of the core peptide, novel derivatives can be produced through heterologous expression.
-
Chemical Modification: Post-biosynthesis chemical modification of the this compound scaffold can be explored. Thiopeptide antibiotics contain reactive sites, such as dehydroamino acids, that can be targeted for chemical derivatization to improve properties like solubility or target binding.
Q4: What is a suitable host for the heterologous expression of the berninamycin gene cluster?
Streptomyces lividans and Streptomyces venezuelae have been successfully used as heterologous hosts for the expression of the berninamycin biosynthetic gene cluster.[4][6][7] The choice of host can influence the post-translational modifications and the profile of metabolites produced.[8]
Troubleshooting Guides
Heterologous Expression of Berninamycin Derivatives
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no production of berninamycin derivatives | Inefficient transcription or translation of the biosynthetic genes. | 1. Verify the integrity of the expression plasmid and the cloned gene cluster by sequencing.2. Optimize codon usage of the berA precursor peptide gene for the chosen Streptomyces host.3. Use a stronger or more suitable promoter to drive the expression of the gene cluster. |
| Instability of the precursor peptide or intermediates. | 1. Lower the cultivation temperature to slow down protein synthesis and degradation.2. Co-express chaperone proteins to aid in the proper folding of biosynthetic enzymes. | |
| Imbalance in the expression of biosynthetic enzymes. | 1. This can be host-dependent. Consider trying a different Streptomyces host strain.[8]2. If possible, individually modulate the expression levels of key biosynthetic genes. | |
| Production of linear or incomplete derivatives instead of the mature macrocycle | Inefficient activity of the cyclization enzymes (e.g., BerD). | 1. Ensure optimal fermentation conditions (media composition, pH, aeration) for the activity of all biosynthetic enzymes.2. This may be inherent to certain mutations in the precursor peptide that hinder the cyclization process. Analyze the structure of the linear precursors to understand the point of failure in the biosynthetic cascade.[4] |
| Host-dependent factors interfering with the biosynthetic pathway. | 1. Switch to a different heterologous host, as some strains may lack specific enzymes or cofactors required for efficient production.[8] |
Purification of this compound Derivatives
| Problem | Possible Cause | Troubleshooting Steps |
| Poor recovery of the target derivative | Adsorption of the hydrophobic thiopeptide to labware. | 1. Use polypropylene or siliconized glassware to minimize non-specific binding.2. Ensure complete extraction from cell pellets using appropriate organic solvents like acetone or methanol. |
| Degradation of the compound. | 1. Work at low temperatures during purification.2. Avoid prolonged exposure to strong acids or bases. | |
| Difficulty in separating the desired derivative from other berninamycin analogs | Similar physicochemical properties of the derivatives. | 1. Optimize the gradient of the mobile phase in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A shallower gradient can improve resolution.2. Try a different stationary phase (e.g., C8 instead of C18) or a different solvent system in your RP-HPLC protocol. |
| Low solubility of the purified derivative | Inherent hydrophobicity of the thiopeptide scaffold. | 1. Store the purified compound in a suitable organic solvent (e.g., DMSO, DMF).2. For biological assays, prepare stock solutions in an appropriate solvent and then dilute into aqueous media. Consider the use of solubility enhancers like cyclodextrins if compatible with the assay. |
Quantitative Data Summary
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for Berninamycin A and some of its derivatives. This data can serve as a baseline for evaluating the activity of novel this compound derivatives.
Table 1: MIC Values of Berninamycin A and a Key Derivative
| Compound | Organism | MIC (µM) | Reference |
| Berninamycin A | Bacillus subtilis | 6.3 | [4] |
| Berninamycin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 | [4] |
| S. venezuelae-produced analog (with methyloxazoline at position 5) | Bacillus subtilis | > 200 | [4] |
| T3A variant of Berninamycin | Bacillus subtilis | > 400 | [4] |
Note: The inactivity of the S. venezuelae-produced analog and the T3A variant highlights the critical importance of the macrocycle's structural rigidity for biological activity.[4]
Experimental Protocols
Heterologous Expression of Berninamycin Derivatives
This protocol is adapted from methods used for Berninamycin A and can be applied to this compound derivatives.
-
Plasmid Construction:
-
The complete berninamycin biosynthetic gene cluster (ber) is cloned into a suitable shuttle vector, such as pSET152.[4]
-
Site-directed mutagenesis is performed on the berA gene within this plasmid to introduce desired amino acid substitutions in the core peptide region.
-
-
Host Transformation:
-
The resulting plasmid is introduced into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
-
Conjugative transfer is used to integrate the plasmid into the genome of the desired Streptomyces host (S. lividans or S. venezuelae).[4]
-
-
Fermentation and Production:
-
Initiate starter cultures from spores of the recombinant Streptomyces strain in a seed medium and grow for 3 days at 30°C.
-
Inoculate a larger expression culture with the starter culture and grow for 4-5 days at 30°C with vigorous shaking.[4]
-
-
Extraction:
Minimum Inhibitory Concentration (MIC) Assay
This is a standard broth microdilution protocol to determine the antibacterial activity of the purified derivatives.
-
Preparation of Bacterial Inoculum:
-
Grow the test bacterial strain (e.g., B. subtilis, MRSA) overnight in Mueller-Hinton Broth (MHB).
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of the purified berninamycin derivative in DMSO.
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. Inhibition by thiopeptin of bacterial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Unraveling the Architectural Nuances: A Comparative Guide to Berninamycin D and Other Thiopeptide Antibiotics
For researchers, scientists, and drug development professionals, understanding the subtle structural variations within a class of natural products is paramount for targeted drug design and optimization. This guide provides a detailed comparison of the structural features of Berninamycin D against other prominent thiopeptide antibiotics, supported by experimental data and methodologies for their characterization.
Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) renowned for their potent activity against Gram-positive bacteria, including multidrug-resistant strains. Their intricate molecular architecture, characterized by a highly modified macrocyclic core, presents a compelling scaffold for antibiotic development. This compound, a member of this family, exhibits unique structural characteristics that set it apart from other well-studied thiopeptides. This guide will delve into these differences, offering a clear comparison with Thiostrepton, Micrococcin P1, and Nosiheptide.
Structural Comparison of Selected Thiopeptides
The core structural diversity among thiopeptides lies in the size of the macrocyclic ring, the nature of the central heterocyclic core, and the array of modified amino acid residues. The following table summarizes the key structural parameters of this compound, Thiostrepton, Micrococcin P1, and Nosiheptide.
| Feature | This compound | Thiostrepton | Micrococcin P1 | Nosiheptide |
| Molecular Formula | C₄₅H₄₅N₁₃O₁₃S[1][2] | C₇₂H₈₅N₁₉O₁₈S₅[3] | C₄₈H₄₉N₁₃O₉S₆[4][5] | C₅₁H₄₃N₁₃O₁₂S₆[6] |
| Molecular Weight | 1008.0 g/mol [1] | 1664.89 g/mol [3] | 1144.4 g/mol [4][5] | 1222.34 g/mol [6] |
| Macrocycle Size | 35-membered | 26-membered (primary) | 26-membered | 26-membered (primary) |
| Central Heterocycle | 2-Oxazolyl-3-thiazolyl-pyridine[7][8] | Tetrahydropyridine | Trithiazolylpyridine | Tetrasubstituted hydroxypyridine[1] |
| Thiazole Rings | 1[7][8] | 4[9] | 6[10] | 5[1][6][11] |
| Oxazole/Oxazoline Rings | 1 Oxazole[7][8] | 1 Thiazoline | 0 | 0 |
| Dehydroalanine (Dha) Residues | 2 fewer than Berninamycin A[12] | 3[2][9] | 2[3] | Present[1] |
| Other Key Features | Monocyclic[13] | Bicyclic, Quinaldic acid moiety[9] | Monocyclic | Bicyclic, Indole side ring[1] |
Mechanism of Action: Inhibition of Protein Synthesis
A key functional consequence of the structural diversity among thiopeptides is their differential targeting of the bacterial protein synthesis machinery. This provides distinct avenues for antibiotic action and potential strategies to overcome resistance. The following diagram illustrates the two primary mechanisms of action.
Caption: Thiopeptide mechanisms of action.
Experimental Protocols for Structural Elucidation
The determination of the complex structures of thiopeptides relies on a combination of advanced analytical techniques. Below are detailed methodologies for the key experiments cited in the structural characterization of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Thiopeptide Structure Determination
Objective: To determine the three-dimensional structure of a thiopeptide in solution, including the assignment of all proton and carbon signals and the identification of through-bond and through-space correlations.
Methodology:
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified thiopeptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OH). The choice of solvent is critical to ensure solubility and minimize signal overlap with the solvent peak.
-
Transfer the solution to a high-precision NMR tube.
-
-
1D NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to assess the overall complexity of the molecule and identify the major proton resonances.
-
Acquire a ¹³C NMR spectrum to identify the carbon framework of the molecule.
-
-
2D NMR Data Acquisition: A suite of two-dimensional NMR experiments is essential for complete structural assignment.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically those on adjacent carbon atoms. This is crucial for tracing out amino acid spin systems.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for assigning all protons of an amino acid residue from a single cross-peak.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for 3D structure calculation. NOESY is suitable for larger molecules, while ROESY is often preferred for medium-sized molecules to avoid zero-crossing of the NOE.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon resonances based on their attached proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This experiment is critical for connecting different amino acid residues and identifying the macrocyclic structure.
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova, or NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.
-
Assign all proton and carbon resonances by systematically analyzing the correlations observed in the 2D spectra.
-
Use the distance restraints from NOESY/ROESY data and dihedral angle restraints (if available from coupling constants) to calculate the 3D structure of the thiopeptide using molecular modeling software (e.g., CYANA, XPLOR-NIH, or Amber).
-
Electrospray Ionization Mass Spectrometry (ESI-MS) for Thiopeptide Analysis
Objective: To determine the accurate molecular weight and obtain fragmentation data for the thiopeptide to confirm its elemental composition and sequence of modified amino acids.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the purified thiopeptide (typically 1-10 µM) in a solvent compatible with electrospray ionization, such as a mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation.
-
-
Instrumentation and Data Acquisition:
-
Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF, or FT-ICR) via direct infusion or coupled to a liquid chromatography (LC) system for separation of mixtures.
-
Acquire a full scan mass spectrum in positive ion mode to determine the mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺). The high resolution of the instrument allows for the determination of the accurate mass and thus the elemental composition.
-
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion of the thiopeptide and subjecting it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This will fragment the molecule, providing information about the sequence and modifications of the amino acid residues.
-
-
Data Analysis:
-
Analyze the full scan spectrum to determine the molecular weight of the thiopeptide.
-
Interpret the MS/MS fragmentation pattern to deduce the sequence of amino acids and the nature and location of post-translational modifications. Specialized software can be used to aid in the interpretation of complex fragmentation spectra.
-
Conclusion
The structural disparities between this compound and other thiopeptides, particularly in their macrocyclic framework and central heterocyclic core, underscore the chemical diversity within this antibiotic class. These differences have profound implications for their biological activity and target specificity. A thorough understanding of these structural nuances, facilitated by the detailed experimental protocols outlined above, is crucial for the rational design of novel thiopeptide-based therapeutics with improved efficacy and pharmacokinetic properties.
References
- 1. Nosiheptide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Macrocyclic Peptide Antibiotic Micrococcin P1 Is Secreted by the Food-Borne Bacterium Staphylococcus equorum WS 2733 and Inhibits Listeria monocytogenes on Soft Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C NMR study of thiostrepton and thiopeptin components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The solution conformation of the peptide antibiotic thiostrepton: a 1H NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR structures of thiostrepton derivatives for characterization of the ribosomal binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Thiostrepton Was Made in the Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Thiopeptide Antibiotic, Micrococcin P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nosiheptide analogues as potential antibacterial agents via dehydroalanine region modifications: Semi-synthesis, antimicrobial activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Berninamycin D and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cross-resistance patterns between the thiopeptide antibiotic Berninamycin D and other antimicrobial agents. The information is supported by available experimental data and detailed methodologies to assist in research and development efforts.
Introduction to this compound and the Thiopeptide Class
This compound is a member of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Thiopeptides are characterized by a highly modified macrocyclic structure containing thiazole rings and dehydroamino acids. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.
Mechanism of Action and Cross-Resistance
Berninamycin and the related thiopeptide antibiotic, thiostrepton, share a common mechanism of action. They bind to a complex of the 23S ribosomal RNA (rRNA) and the ribosomal protein L11 on the 50S subunit of the bacterial ribosome.[1][2] This binding event interferes with the function of the ribosomal A site, ultimately inhibiting protein synthesis.[1]
The shared binding site and mechanism of action are the basis for cross-resistance between berninamycin and thiostrepton. The primary mechanism of resistance to these antibiotics is the enzymatic modification of their ribosomal target.[1][2] A specific ribosomal RNA methylase, encoded by a resistance gene often found in the antibiotic's biosynthetic gene cluster, catalyzes the pentose-methylation of the 23S rRNA.[1][3] This methylation prevents the binding of both berninamycin and thiostrepton to the ribosome, thereby conferring resistance to both compounds.[2] It has been shown that the thiostrepton resistance RNA methyltransferase also confers resistance to berninamycin.[2]
Quantitative Data on Antibiotic Susceptibility
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Berninamycin and other related thiopeptide antibiotics against various bacterial strains. It is important to note that direct comparative studies of this compound against a wide panel of antibiotics are limited in the public domain. The data presented here is compiled from various sources.
| Antibiotic | Bacterial Strain | MIC (µM) | Reference |
| Berninamycin | Bacillus subtilis | 6.3 | [3] |
| Berninamycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 | [3] |
| Nosiheptide | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.25 mg/L | [4] |
| Nosiheptide | Vancomycin-resistant Enterococcus (VRE) | 0.125 mg/L | [4] |
Note: MIC values can vary depending on the specific strain and the experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of thiopeptide antibiotics using the broth microdilution method, based on established clinical laboratory standards.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
Thiopeptide antibiotics (e.g., this compound, thiostrepton) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of the thiopeptide antibiotic in MHB in the 96-well plate. The concentration range should be chosen to encompass the expected MIC value.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
-
Cross-Resistance Study
To perform a cross-resistance study, a similar MIC protocol is followed, but with the inclusion of strains with known resistance to a particular antibiotic.
Procedure:
-
Strain Selection:
-
Select a wild-type (susceptible) bacterial strain.
-
Select a mutant strain with known resistance to a specific antibiotic (e.g., a thiostrepton-resistant mutant).
-
-
MIC Determination:
-
Determine the MIC of this compound against both the wild-type and the resistant strain using the protocol described above.
-
Concurrently, determine the MIC of the antibiotic to which the mutant is resistant (e.g., thiostrepton) against both strains as a control.
-
-
Data Analysis:
-
A significant increase in the MIC of this compound against the resistant strain compared to the wild-type strain indicates cross-resistance.
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Mechanism of action for this compound and Thiostrepton.
Caption: Mechanism of cross-resistance to this compound and Thiostrepton.
Caption: Workflow for conducting a cross-resistance study.
References
- 1. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the thiopeptide antibiotic nosiheptide against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibacterial Potential of Synthetic Berninamycin D Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the exploration of novel antibiotic scaffolds. Thiopeptides, such as Berninamycin, represent a promising class of compounds with potent activity against Gram-positive pathogens. This guide provides a comparative analysis of the antibacterial activity of Berninamycin analogues, with a focus on the available data for biosynthetically produced variants due to the limited public information on a wide range of synthetic Berninamycin D analogues. The data presented herein offers valuable insights into the structure-activity relationships of the Berninamycin core structure, guiding future synthetic efforts.
Comparative Antibacterial Activity
The antibacterial efficacy of Berninamycin and its analogues is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for Berninamycin A and its biosynthetically generated analogues against key Gram-positive bacteria.
| Compound | Modification | Bacillus subtilis MIC (µM) | Methicillin-Resistant Staphylococcus aureus (MRSA) MIC (µM) | Reference |
| Berninamycin A | Natural Product | 6.3 | 10.9 | |
| This compound | Hydrolysis of the C-terminal tail of Berninamycin A | Data not available | Data not available | |
| T3A Mutant | Threonine at position 3 replaced by Alanine | > 400 | Data not available | |
| S. venezuelae-produced analogue | Methyloxazoline at position 5 instead of methyloxazole | > 200 | Data not available | |
| Linearized Berninamycins | Linear precursors to the macrocyclic structure | Less potent than cyclic forms | Less potent than cyclic forms |
Note: The data for this compound's specific MIC values were not available in the reviewed literature, which primarily focused on Berninamycin A as the major product. The reduced activity of the linearized forms highlights the importance of the macrocyclic structure for antibacterial potency.
Mechanism of Action: Inhibition of Protein Synthesis
Berninamycin and its analogues exert their antibacterial effect by targeting a critical process in bacterial cells: protein synthesis. They specifically bind to the 50S ribosomal subunit, a key component of the bacterial ribosome. This binding event interferes with the function of the ribosome, ultimately halting the production of essential proteins and leading to bacterial cell death.
Caption: Mechanism of action of Berninamycin analogues.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the antibacterial activity of new compounds.
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Bacterial Inoculum: a. A single colony of the test bacterium is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth). b. The culture is incubated at 37°C until it reaches the logarithmic growth phase. c. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Antimicrobial Agent Dilutions: a. The synthetic this compound analogue is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. b. A series of twofold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation: a. Each well of the microtiter plate containing the different concentrations of the analogue is inoculated with the standardized bacterial suspension. b. Positive (no antibiotic) and negative (no bacteria) control wells are included. c. The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC: a. After incubation, the wells are visually inspected for turbidity (bacterial growth). b. The MIC is recorded as the lowest concentration of the analogue that completely inhibits visible bacterial growth.
Caption: Experimental workflow for MIC determination.
Conclusion and Future Directions
The available data on Berninamycin analogues, primarily derived from biosynthetic approaches, underscores the critical role of the macrocyclic core and specific amino acid residues in their antibacterial activity. The significantly reduced or abolished activity of linear precursors and certain point mutants provides a clear direction for the design of novel synthetic analogues. Future research should focus on the total synthesis of a diverse library of this compound analogues to systematically explore the structure-activity landscape. Modifications to the pyridine core, the dehydroalanine tail, and the various amino acid residues within the macrocycle could lead to the discovery of derivatives with improved potency, expanded spectrum of activity, and enhanced pharmacokinetic properties. Such studies, guided by the foundational data presented here, will be instrumental in unlocking the full therapeutic potential of the Berninamycin scaffold in the fight against antibiotic resistance.
Unraveling the Intricacies of Protein Synthesis Inhibition: A Comparative Analysis of Berninamycin D
A deep dive into the mechanistic nuances of Berninamycin D and its counterparts offers a compelling glimpse into the ongoing battle against bacterial resistance. This guide provides a comprehensive comparison of this compound's mechanism of action with other prominent protein synthesis inhibitors, supported by available quantitative data and detailed experimental methodologies for researchers in drug discovery and development.
This compound, a member of the thiopeptide family of antibiotics, exerts its antibacterial effects by targeting the intricate machinery of protein synthesis. Its unique mode of action, shared with other thiopeptides like thiostrepton, sets it apart from many conventional protein synthesis inhibitors. Understanding these differences is paramount for the development of novel therapeutics that can circumvent existing resistance mechanisms.
Mechanism of Action: A Tale of Different Targets
Protein synthesis is a fundamental cellular process, making it an attractive target for antimicrobial agents. Inhibitors of this process can be broadly categorized based on the ribosomal subunit they target (30S or 50S) and the specific stage of translation they disrupt—initiation, elongation, or termination.
This compound, like its well-studied relative thiostrepton, binds to the 23S ribosomal RNA (rRNA) and the L11 protein complex within the large 50S ribosomal subunit[1][2]. This binding event interferes with the function of the ribosomal A site, the landing pad for incoming aminoacyl-tRNA, thereby stalling protein synthesis[1][2]. Resistance to berninamycins can arise through the methylation of the 23S rRNA, which prevents the antibiotic from binding to its target[1][2].
In contrast, other classes of protein synthesis inhibitors employ distinct strategies. The macrolide erythromycin, for instance, also targets the 50S subunit but does so by binding to the nascent peptide exit tunnel, physically obstructing the path of the growing polypeptide chain. Tetracyclines, on the other hand, bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the A site. Chloramphenicol, another 50S inhibitor, targets the peptidyl transferase center, the catalytic heart of the ribosome responsible for peptide bond formation.
The following table summarizes the key mechanistic differences between this compound and other selected protein synthesis inhibitors.
| Inhibitor | Target Subunit | Binding Site | Affected Stage of Translation | Primary Mechanism of Action |
| This compound | 50S | 23S rRNA-L11 protein complex | Elongation | Interferes with A-site function[1][2] |
| Thiostrepton | 50S | 23S rRNA-L11 protein complex | Elongation & Initiation | Prevents binding of elongation factors (EF-G, EF-Tu) and initiation factor 2 (IF2) |
| Erythromycin | 50S | Nascent peptide exit tunnel (23S rRNA) | Elongation | Blocks the exit of the growing polypeptide chain |
| Tetracycline | 30S | A-site (16S rRNA) | Elongation | Prevents binding of aminoacyl-tRNA to the A-site |
| Chloramphenicol | 50S | Peptidyl transferase center (23S rRNA) | Elongation | Inhibits peptide bond formation |
Quantitative Comparison of Inhibitory Activity
| Inhibitor | Organism/System | IC50 / MIC | Reference |
| Berninamycin A | Bacillus subtilis | MIC: 6.3 µM | [3] |
| Berninamycin A | MRSA | MIC: 10.9 µM | [3] |
| Thiostrepton | E. coli 70S ribosomes | IC50: ~0.15 µM (for GTP hydrolysis inhibition) | |
| Erythromycin | Haemophilus influenzae | IC50: 1.5 µg/mL | |
| Tetracycline | Dengue Virus (in vitro) | IC50: 55.6 µM | |
| Chloramphenicol | E. coli (in vivo protein synthesis) | IC50: 2 µM |
Note: IC50 and MIC values are context-dependent and can vary based on the specific experimental setup, organism, and conditions used.
Visualizing the Mechanisms
To better understand the distinct points of intervention for these inhibitors, the following diagrams illustrate their binding sites and the resulting consequences for the translation process.
Figure 1. Comparative binding sites of protein synthesis inhibitors on the bacterial ribosome.
Experimental Protocols for Studying Protein Synthesis Inhibitors
The elucidation of the mechanisms of action of protein synthesis inhibitors relies on a variety of sophisticated experimental techniques. Below are detailed protocols for three key assays used in this field of research.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein) from a provided mRNA template. The activity of the reporter protein is then measured in the presence and absence of the inhibitor to determine the extent of inhibition.
Protocol:
-
Preparation of Cell-Free Extract:
-
Culture a suitable bacterial strain (e.g., E. coli) to mid-log phase.
-
Harvest the cells by centrifugation and wash them with an appropriate buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at high speed to remove cell debris and obtain the S30 extract.
-
Dialyze the S30 extract against a buffer to remove small molecules.
-
-
In Vitro Translation Reaction:
-
Set up reaction mixtures containing the S30 extract, an energy source (ATP, GTP), a mixture of amino acids (including a labeled amino acid if using radioactivity for detection), the mRNA template encoding the reporter protein, and varying concentrations of the inhibitor.
-
Include a control reaction without the inhibitor.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection of Reporter Protein:
-
If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer.
-
If using a fluorescent reporter, measure the fluorescence using a fluorometer.
-
If using a radiolabeled amino acid, precipitate the proteins, collect them on a filter, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2. Workflow for an in vitro translation inhibition assay.
Ribosome Profiling
This powerful technique provides a snapshot of all the ribosome positions on the transcriptome at a given moment, revealing how an antibiotic affects translation on a global scale.
Principle: Cells are treated with an antibiotic, and then translation is arrested. The cells are lysed, and RNases are used to digest any mRNA that is not protected by ribosomes. The ribosome-protected mRNA fragments (footprints) are then isolated, converted to a cDNA library, and sequenced. The sequencing data reveals the precise locations where ribosomes were stalled by the antibiotic.
Protocol:
-
Cell Culture and Treatment:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with the protein synthesis inhibitor for a short period.
-
Rapidly arrest translation by flash-freezing the culture in liquid nitrogen.
-
-
Cell Lysis and Nuclease Digestion:
-
Lyse the frozen cells, for example, by cryo-milling.
-
Treat the lysate with an RNase (e.g., micrococcal nuclease) to digest unprotected mRNA.
-
-
Ribosome Isolation:
-
Isolate the monosomes (single ribosomes bound to mRNA) by ultracentrifugation through a sucrose gradient or by using size-exclusion chromatography.
-
-
Footprint Extraction and Library Preparation:
-
Extract the ribosome-protected mRNA fragments from the isolated monosomes.
-
Perform a series of enzymatic steps to ligate adapters to the ends of the footprints and reverse transcribe them into cDNA.
-
Amplify the cDNA library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the cDNA library using a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome to map the ribosome footprints.
-
Analyze the distribution of footprints to identify sites of ribosome stalling induced by the antibiotic.
-
Figure 3. Experimental workflow for ribosome profiling.
Toeprinting Assay
This assay is used to map the precise location of the ribosome on an mRNA molecule and can be used to study how inhibitors affect the formation of initiation complexes or the movement of the ribosome during elongation.
Principle: A DNA primer is annealed to an mRNA template downstream of the region of interest. Reverse transcriptase is then used to synthesize a cDNA copy of the mRNA. If a ribosome is bound to the mRNA, it will block the progression of the reverse transcriptase, resulting in a truncated cDNA product (a "toeprint"). The size of the toeprint reveals the position of the leading edge of the ribosome.
Protocol:
-
Preparation of mRNA and Primer:
-
Synthesize the target mRNA in vitro using T7 RNA polymerase.
-
Design and synthesize a DNA primer that is complementary to a sequence downstream of the expected ribosome binding site. The primer can be radiolabeled or fluorescently labeled for detection.
-
-
Formation of Ribosomal Complexes:
-
Incubate the mRNA with purified ribosomes (or a cell-free extract) and other necessary components (e.g., initiation factors, tRNA) in the presence or absence of the inhibitor. This allows ribosomal complexes to form on the mRNA.
-
-
Primer Extension Reaction:
-
Add the labeled primer to the reaction mixture and allow it to anneal to the mRNA.
-
Add reverse transcriptase and dNTPs to initiate cDNA synthesis.
-
Incubate the reaction to allow for primer extension.
-
-
Analysis of cDNA Products:
-
Denature the reaction products and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
If using a radiolabeled primer, visualize the cDNA products by autoradiography.
-
If using a fluorescently labeled primer, visualize the products using a fluorescence scanner.
-
A sequencing ladder of the same mRNA should be run alongside the experimental samples to precisely map the toeprint position.
-
-
Data Interpretation:
-
The appearance of a specific truncated cDNA product in the presence of ribosomes indicates the formation of a stable ribosomal complex.
-
Changes in the position or intensity of the toeprint in the presence of an inhibitor reveal its effect on ribosome binding or translocation.
-
Figure 4. Logical flow of a toeprinting assay.
By employing these and other advanced techniques, researchers can continue to unravel the complex mechanisms of protein synthesis inhibitors, paving the way for the design of next-generation antibiotics to combat the growing threat of antimicrobial resistance. The distinct mechanism of this compound and its fellow thiopeptides offers a promising avenue for further exploration in this critical endeavor.
References
- 1. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Ribosomal Maze: A Comparative Guide to the Binding Site of Berninamycin D and Other 50S Antibiotics
A deep dive into the structural nuances of antibiotic-ribosome interactions reveals the unique binding mechanism of the thiopeptide antibiotic Berninamycin D, setting it apart from other major classes of protein synthesis inhibitors that target the large ribosomal subunit. This guide provides a comparative analysis of the ribosomal binding site of this compound, using the closely related and well-studied compound thiostrepton as a proxy, against other prominent 50S inhibitors, supported by structural data and experimental methodologies.
Due to the limited availability of high-resolution structural data for this compound in complex with the ribosome, this guide will utilize the extensive structural and biochemical data available for thiostrepton, a highly similar thiopeptide antibiotic that shares the same binding site and mechanism of action. This approach allows for a robust comparative analysis.
Quantitative Comparison of Ribosomal Binding
The affinity of an antibiotic for its ribosomal target is a critical determinant of its potency. The following table summarizes the dissociation constants (Kd) and/or IC50 values for thiostrepton and other representative 50S-targeting antibiotics. It is important to note that experimental conditions can influence these values.
| Antibiotic Class | Representative Antibiotic | Target Organism | Method | Dissociation Constant (Kd) / IC50 | PDB ID of Ribosome Complex |
| Thiopeptide | Thiostrepton | E. coli | Nitrocellulose Filter Binding | 2.4 x 10⁻⁷ M[1] | 3CF5[2] |
| E. coli | GTP Hydrolysis Assay | IC50 ≈ 0.15 µM[3][4] | |||
| Macrolide | Erythromycin | E. coli | Radioligand Binding | 1.0 x 10⁻⁸ M[5][6] | 4V7X[7], 4V7U[8] |
| Lincosamide | Clindamycin | E. coli | Chemical Footprinting | ~8 µM[9] | 4V7V[10], 8CGD[11] |
| Oxazolidinone | Linezolid | H. marismortui | X-ray Crystallography | - | 3CPW[12], 7S1H[13] |
A Tale of Two Pockets: Distinct Binding Sites on the 50S Subunit
The large ribosomal subunit (50S) presents multiple binding sites for antibiotics, primarily centered around the peptidyl transferase center (PTC) and the nascent peptide exit tunnel (NPET). However, this compound (via thiostrepton) distinguishes itself by targeting a region associated with the GTPase Associated Center (GAC).
The Unique Niche of this compound (Thiopeptide)
This compound binds to a distinct cleft on the 50S subunit formed by the interaction of 23S ribosomal RNA (rRNA) helices H43 and H44 with the ribosomal protein uL11. This region is a crucial hub for the binding of translational GTPase factors such as elongation factor G (EF-G). By occupying this site, this compound sterically hinders the binding of these essential factors, thereby stalling the translocation step of protein synthesis. The interaction is stabilized by contacts with specific nucleotides, including A1067 and A1095 of the 23S rRNA.
The Crowded Neighborhood: PTC and NPET Binders
In contrast, several other major antibiotic classes congregate around the functionally critical PTC and the NPET.
-
Macrolides (e.g., Erythromycin): These antibiotics bind within the upper part of the NPET. Their binding site is primarily composed of 23S rRNA, with key interactions involving nucleotides such as A2058 and A2059. By plugging the tunnel, macrolides physically obstruct the passage of the growing polypeptide chain, leading to premature termination of translation.[14][15][16]
-
Lincosamides (e.g., Clindamycin): Lincosamides bind in the PTC, overlapping with the A-site and P-site. Their binding pocket is also predominantly formed by 23S rRNA, with crucial contacts to nucleotides like A2058, A2451, and G2505.[9][17][18] This binding interferes with the correct positioning of the aminoacyl- and peptidyl-tRNAs, thereby inhibiting peptide bond formation.[19][20][21]
-
Streptogramins: This class is comprised of two synergistic components, A and B. Streptogramin B (e.g., quinupristin) binds in the NPET, in a manner that overlaps with macrolides and lincosamides. Streptogramin A (e.g., dalfopristin) binds in the PTC, causing a conformational change that enhances the binding of the B component. Together, they effectively block peptide bond formation and elongation.
-
Oxazolidinones (e.g., Linezolid): Linezolid binds to the A-site of the PTC on the 50S subunit.[12][22] Its binding site is unique in that it is located at a very early stage of the translation process, interfering with the formation of the initiation complex. Key interactions involve nucleotides of the 23S rRNA within the PTC.[13][23][24]
Visualizing the Binding Landscapes
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct ribosomal binding locations of these antibiotic classes.
Caption: Overview of antibiotic binding sites on the 50S ribosomal subunit.
Experimental Protocols for Elucidating Binding Sites
The determination of antibiotic binding sites on the ribosome relies on a combination of high-resolution structural biology techniques and biochemical assays.
X-ray Crystallography of Ribosome-Antibiotic Complexes
This technique provides atomic-level detail of the antibiotic binding pocket.
-
Ribosome Preparation: High-purity 70S ribosomes or 50S subunits are isolated from bacterial cultures (e.g., Thermus thermophilus, Escherichia coli) through sucrose gradient centrifugation.[25]
-
Crystallization: Ribosomes are crystallized, often in the presence of the antibiotic of interest, using vapor diffusion methods. The antibiotic can be either co-crystallized with the ribosome or soaked into pre-formed ribosome crystals.
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.
-
Structure Determination and Refinement: The diffraction patterns are processed to generate an electron density map. The atomic model of the ribosome and the bound antibiotic is then built into this map and refined to achieve the best fit.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes
Cryo-EM has emerged as a powerful tool for determining the structures of large, dynamic complexes like the ribosome.
-
Sample Preparation: A purified solution of the ribosome-antibiotic complex is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.[26][27]
-
Data Collection: The frozen grid is imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) of individual ribosome particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: The individual particle images are computationally extracted, aligned, and classified. A 3D reconstruction of the ribosome-antibiotic complex is then generated.[28][29]
-
Model Building and Refinement: An atomic model is built into the 3D density map and refined, similar to X-ray crystallography.
Caption: A simplified workflow for determining the structure of ribosome-antibiotic complexes.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a thermodynamic technique used to quantitatively measure the binding affinity of antibiotics to the ribosome.[30][31]
-
Sample Preparation: Purified ribosomes are placed in the sample cell of the calorimeter, and the antibiotic solution is loaded into the injection syringe. Both solutions must be in identical, well-degassed buffers to minimize heats of dilution.[32][33]
-
Titration: The antibiotic is injected in small, precise aliquots into the ribosome solution. The heat released or absorbed upon binding is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of antibiotic to ribosome. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
References
- 1. The binding of thiostrepton to 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]
- 18. researchgate.net [researchgate.net]
- 19. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. 3cpw - The structure of the antibiotic LINEZOLID bound to the large ribosomal subunit of HALOARCULA MARISMORTUI - Summary - Protein Data Bank Japan [pdbj.org]
- 23. rcsb.org [rcsb.org]
- 24. rcsb.org [rcsb.org]
- 25. rcsb.org [rcsb.org]
- 26. journals.asm.org [journals.asm.org]
- 27. biorxiv.org [biorxiv.org]
- 28. mbexc.de [mbexc.de]
- 29. researchgate.net [researchgate.net]
- 30. ITC Studies of Ribosome/Antibiotics Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]
- 32. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
In Vivo Efficacy of Berninamycin D and Its Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Berninamycin D, a member of the thiopeptide antibiotic family, represents a class of natural products with potential for development as antibacterial agents. This guide provides a comparative overview of the available efficacy data for this compound and its structural analogs, with a focus on their activity against clinically relevant Gram-positive pathogens. Due to the limited availability of specific in vivo data for this compound, this comparison leverages published data for the more abundant Berninamycin A and its derivatives to provide a relevant framework for efficacy assessment.
Data Presentation
The following tables summarize the available quantitative data for Berninamycin A and its derivatives. It is important to note the absence of published in vivo efficacy data (e.g., ED50, survival rates) for this compound. The presented data is based on in vitro minimum inhibitory concentration (MIC) values, which are crucial for predicting in vivo potential.
| Compound | Organism | MIC (µM) | Reference |
| Berninamycin A | Bacillus subtilis | 6.3 | [1][2] |
| Berninamycin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 | [1][2] |
| Berninamycin A (T3A variant) | Bacillus subtilis | >400 | [1][2] |
| Analog from S. venezuelae | Bacillus subtilis | >200 | [1][2] |
Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of Berninamycin A and its Derivatives. This table highlights the antibacterial potency of Berninamycin A against Gram-positive bacteria and demonstrates a significant loss of activity with minor structural modifications, such as the T3A mutation or the analog produced by S. venezuelae.
Experimental Protocols
The determination of in vivo efficacy for novel antibiotics typically involves standardized animal models of infection. While specific protocols for this compound are not available, the following represents a general methodology employed in preclinical antibiotic research.
Murine Systemic Infection Model for Efficacy Assessment
A common approach to evaluate the in vivo efficacy of an antibiotic is the murine systemic infection model, often referred to as a sepsis model.
-
Pathogen Preparation: A clinically relevant bacterial strain, such as Methicillin-resistant Staphylococcus aureus (MRSA), is cultured to a logarithmic growth phase. The bacterial suspension is then diluted to a predetermined concentration, typically in the range of 10^7 to 10^8 colony-forming units (CFU) per milliliter.
-
Animal Model: Immunocompetent or neutropenic mice are commonly used. The choice depends on whether the study aims to assess the antibiotic's efficacy with or without the contribution of the host's immune system.
-
Infection: A lethal or sub-lethal dose of the bacterial suspension is administered to the mice, typically via intraperitoneal (IP) injection.
-
Treatment: At a specified time post-infection (e.g., 1 or 2 hours), the test compound (this compound or its derivatives) is administered through a relevant route, such as intravenous (IV) or subcutaneous (SC). A vehicle control group and a positive control group (treated with a known effective antibiotic like vancomycin) are included.
-
Efficacy Endpoints: The primary endpoint is typically the survival rate of the animals over a defined period (e.g., 7 to 14 days). The Median Effective Dose (ED50), the dose required to protect 50% of the animals from lethal infection, is a key parameter calculated from these studies. Secondary endpoints can include the bacterial load in various organs (e.g., spleen, liver, kidneys) at specific time points.
Mandatory Visualization
Signaling Pathway of Berninamycin's Mechanism of Action
Berninamycins exert their antibacterial effect by inhibiting protein synthesis in bacteria. The following diagram illustrates the key steps in this mechanism.
References
Spectroscopic data comparison for different Berninamycin isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for various isolates of Berninamycin, a thiopeptide antibiotic with potent activity against Gram-positive bacteria. The information presented herein is intended to assist researchers in the identification, characterization, and development of these complex natural products.
Comparison of Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for different Berninamycin isolates. It is important to note that while the use of various spectroscopic techniques, particularly 13C NMR, has been reported for the structural elucidation of these compounds, detailed tabulated data for direct comparison is not always available in the cited literature.
Mass Spectrometry Data
| Isolate | Molecular Formula | [M+H]+ (m/z) | Key Structural Features |
| Berninamycin A | C51H51N15O15S | 1146.1 | Parent compound with a β-hydroxyvaline residue.[1] |
| Berninamycin B | Not specified | Not specified | Contains a valine residue instead of the β-hydroxyvaline in Berninamycin A.[2][3] |
| Berninamycin C | Not specified | Not specified | Postulated to have one less dehydroalanine unit compared to Berninamycin A.[2][3] |
| Berninamycin D | Not specified | Not specified | Contains two fewer dehydroalanine units compared to Berninamycin A.[2][3] |
| Berninamycin E | C51H53N15O15S | Not specified | A new analogue isolated from Streptomyces atroolivaceus.[4][5] |
| Berninamycin J | Not specified | Not specified | Linearized berninamycin.[6] |
| Berninamycin K | Not specified | Not specified | Linearized berninamycin.[6] |
NMR and UV-Vis Spectroscopy Data
Experimental Protocols
The following are generalized experimental protocols for the isolation, purification, and spectroscopic analysis of Berninamycin isolates, based on methodologies described in the literature.
Isolation and Purification
-
Fermentation: Streptomyces bernensis or other producing strains are cultured in a suitable fermentation medium.
-
Extraction: The mycelial cake is harvested by centrifugation or filtration and extracted with organic solvents such as acetone or methanol.
-
Purification: The crude extract is subjected to a series of chromatographic separations. A common technique is reverse-phase high-performance liquid chromatography (HPLC) to isolate the different Berninamycin analogues.[2]
Spectroscopic Analysis
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are used to determine the molecular weights and obtain fragmentation patterns for the different isolates.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the detailed chemical structure of the isolates.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured to aid in the identification and characterization of the compounds.
Experimental Workflow
Caption: General workflow for the isolation and spectroscopic analysis of Berninamycin isolates.
References
- 1. Berninamycin A | C51H51N15O15S | CID 91617669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthetic and structural studies of neomycin and berninamycin | IDEALS [ideals.illinois.edu]
- 3. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Correlating structural modifications of Berninamycin D with changes in biological activity
For Researchers, Scientists, and Drug Development Professionals
Berninamycin D, a member of the thiopeptide antibiotic family, represents a compelling scaffold for the development of novel antibacterial agents. Isolated as a minor metabolite from Streptomyces bernensis, its complex architecture offers numerous avenues for structural modification to enhance its biological activity and pharmacokinetic properties. This guide provides a comparative analysis of the known structural modifications of the berninamycin framework and their impact on antibacterial efficacy, offering valuable insights for future drug discovery efforts. While specific derivatization studies on this compound are not extensively documented in publicly available literature, the structure-activity relationships (SAR) established for the closely related and well-studied Berninamycin A provide a strong predictive foundation.
Unveiling the Core Structures: Berninamycin A and D
Berninamycin A is the major metabolite produced by S. bernensis and serves as the primary reference for understanding the broader class of berninamycin antibiotics.[1][2] Its intricate structure features a 35-membered macrocycle containing a unique 2-oxazolyl-3-thiazolyl-pyridine core. This compound shares this core macrocyclic structure but differs in the side chain attached to the carboxyl group of the pyridine ring. Specifically, this compound lacks two of the dehydroalanine units present in the side chain of Berninamycin A.[3][4]
Table 1: Structural Comparison of Berninamycin A and D
| Feature | Berninamycin A | This compound |
| Core Structure | 35-membered macrocycle with an oxazolyl-thiazolyl-pyridine core | 35-membered macrocycle with an oxazolyl-thiazolyl-pyridine core |
| Pyridine Side Chain | Contains a tail of dehydroalanine residues | Contains a shorter tail, lacking two dehydroalanine residues compared to Berninamycin A |
| Molecular Formula | C51H51N15O15S | C45H45N13O13S |
The Impact of Structural Modifications on Biological Activity
The antibacterial activity of berninamycins stems from their ability to inhibit bacterial protein synthesis by binding to the 23S rRNA and the L11 protein on the 50S ribosomal subunit.[5] Modifications to the berninamycin scaffold can significantly alter this interaction, leading to changes in antibacterial potency. The following table summarizes the known effects of various structural alterations on the biological activity of berninamycin analogs, primarily based on studies of derivatives of the Berninamycin A precursor peptide.
Table 2: Correlation of Structural Modifications with Antibacterial Activity
| Modification | Berninamycin Analog | Test Organism | MIC (µM) | Effect on Activity |
| None (Wild-type) | Berninamycin A | Bacillus subtilis | 6.3 | - |
| MRSA | 10.9 | - | ||
| Amino Acid Substitution | T3A mutant of Berninamycin A precursor | Bacillus subtilis | > 400 | Abolished |
| Heterocycle Modification | Methyloxazoline instead of Methyloxazole | Bacillus subtilis | > 200 | Abolished |
| Linearization | Berninamycin J and K (Linear analogs) | Gram-positive bacteria | Less potent than cyclic counterparts | Reduced |
MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
These findings highlight several critical aspects of the berninamycin structure-activity relationship:
-
Macrocyclic Rigidity is Crucial: The significant loss of activity in the linearized berninamycins J and K underscores the importance of the rigid macrocyclic structure for effective binding to the ribosomal target.[6]
-
The Integrity of the Core is Essential: The T3A mutation in the precursor peptide, which likely disrupts a critical post-translational modification, results in a complete loss of antibacterial activity.[5] This suggests that the precise arrangement of the heterocyclic and peptide components of the core is vital.
-
Subtle Heterocyclic Changes Have a Profound Impact: The replacement of a methyloxazole with a methyloxazoline, a seemingly minor change, leads to the abolishment of antibacterial activity. This indicates a high degree of structural specificity required for target recognition.[5]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the antibacterial potency of compounds. The following is a generalized protocol for the broth microdilution method, commonly used for thiopeptide antibiotics.
Minimum Inhibitory Concentration (MIC) Assay Protocol
-
Preparation of Bacterial Inoculum:
-
Streak the test bacterium (e.g., Bacillus subtilis, MRSA) on a suitable agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into a tube containing Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Dissolve the test compounds (this compound and its analogs) in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
Visualizing Structure-Activity Relationships
The following diagrams, generated using Graphviz, illustrate the key structural differences between Berninamycin A and D and the impact of modifications on the berninamycin scaffold.
Caption: Structural relationship between Berninamycin A and D.
Caption: Structure-Activity Relationship (SAR) of Berninamycin analogs.
References
- 1. Berninamycin. 3. Total structure of berninamycin A1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berninamycin A | C51H51N15O15S | CID 91617669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthetic and structural studies of neomycin and berninamycin | IDEALS [ideals.illinois.edu]
- 4. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Safety Operating Guide
Proper Disposal of Berninamycin D: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This document provides essential safety and logistical information for the proper disposal of Berninamycin D, a cyclic thiopeptide antibiotic.
This compound is utilized in laboratory research as a potent antibiotic.[1] While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is imperative to follow established protocols for chemical waste to minimize environmental impact and ensure workplace safety.[2] Improper disposal of antibiotics, such as discarding them down the drain, can contribute to the development of antibiotic-resistant bacteria in the environment.[3][4][5]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value |
| CAS Number | 161263-50-9 |
| Molecular Formula | C45H45N13O13S |
| Molecular Weight | 1008.0 g/mol |
| Purity | >99% |
| Storage Temperature | -20°C |
Source: GlpBio Safety Data Sheet[2]
Disposal Procedures
The primary directive for the disposal of this compound is to adhere to all applicable country, federal, state, and local regulations.[2] The following procedures are based on general best practices for the disposal of research-grade antibiotics in a laboratory setting.
Step 1: Waste Identification and Segregation
All waste streams containing this compound must be clearly identified and segregated from other laboratory waste. This includes:
-
Solid Waste: Unused or expired pure this compound powder, as well as contaminated items such as weighing paper, gloves, and paper towels.
-
Concentrated Liquid Waste: Stock solutions of this compound, typically dissolved in solvents like DMSO or ethanol.[1] These are considered hazardous chemical waste.[3]
-
Dilute Liquid Waste: Used cell culture media or other aqueous solutions containing this compound.
Step 2: Waste Collection and Storage
Proper containment and labeling are crucial for safe storage prior to disposal.
-
Solid Waste:
-
Collect in a designated, sealed plastic bag.
-
Place the bag inside a labeled, durable, and leak-proof container for chemical waste.
-
The label should clearly state "Hazardous Chemical Waste" and list the contents, including "this compound."
-
-
Concentrated Liquid Waste:
-
Dilute Liquid Waste:
Step 3: Final Disposal
The final disposal method will be determined by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
Incineration: This is the preferred method for the disposal of antibiotic waste to ensure complete destruction.[7][8]
-
Hazardous Waste Contractor: Your institution's EHS department will arrange for the pickup and disposal of the collected chemical waste by a licensed contractor.
Note on Autoclaving: While autoclaving can inactivate some antibiotics in dilute solutions, its effectiveness varies greatly depending on the compound's heat stability.[3][8] There is no specific data available on the heat stability of this compound for disposal purposes. Therefore, autoclaving is not recommended as the sole method of disposal for this compound waste. All waste should be treated as chemical waste.
Experimental Protocols and Signaling Pathways
Decontamination of Laboratory Equipment
All non-disposable equipment that has come into contact with this compound, such as glassware, spatulas, and magnetic stir bars, must be decontaminated.
-
Cleaning: Initially, remove any visible residue by cleaning with a suitable laboratory detergent and water.[9][10]
-
Chemical Decontamination: After cleaning, rinse the equipment with a solvent known to dissolve this compound, such as ethanol or DMSO, collecting the rinse as hazardous waste. Follow this with a thorough rinse with deionized water.[10]
-
Verification: For critical applications, a more rigorous cleaning validation may be necessary to ensure no active compound remains.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. dovepress.com [dovepress.com]
- 5. jmatonline.com [jmatonline.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. Antibiotics - Uppsala University [uu.se]
- 9. A Quick Guide to Lab Equipment Decontamination - Microlit [microlit.com]
- 10. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Berninamycin D
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Berninamycin D, a thiopeptide antibiotic intended for research use. As a novel compound with limited toxicological data, this compound should be handled with the utmost care, treating it as a potentially potent substance. The following procedural guidance is based on best practices for handling research-grade antibiotics and highly potent active pharmaceutical ingredients (HPAPIs).
Personal Protective Equipment (PPE) and Safety Recommendations
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE and safety protocols.
| Category | Requirement | Specification | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended, especially when handling the pure compound or high concentrations. Ensure gloves are compatible with the solvents being used (e.g., DMSO, DMF). | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears and contamination. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. | Protects eyes from splashes of solutions or accidental contact with the powdered form. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) or use of a Fume Hood | A respirator is essential when handling the powdered form outside of a certified chemical fume hood to prevent inhalation. | The powdered form can be easily aerosolized, posing an inhalation risk. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn at all times. Consider a disposable gown when handling larger quantities. | Protects skin and personal clothing from contamination. |
| Work Area | Chemical Fume Hood or Ventilated Enclosure | All handling of the solid form and preparation of stock solutions should be performed in a certified chemical fume hood or other suitable ventilated enclosure. | Minimizes the risk of inhalation exposure and contains any potential spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to ensure safety and maintain the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is typically -20°C for long-term stability.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any hazard warnings.
Preparation of Stock Solutions
-
Pre-use Checklist: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Weighing: Weigh the powdered this compound in a chemical fume hood. Use a dedicated spatula and weighing paper.
-
Dissolving: Add the appropriate solvent (e.g., DMSO, DMF) to the powder in a sealed container within the fume hood. Mix gently until fully dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
Experimental Use
-
Dilutions: Perform all dilutions of the stock solution in a chemical fume hood.
-
Handling: When using solutions of this compound, always wear appropriate PPE. Avoid creating aerosols.
-
Spill Management: In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent, decontaminate the area, and place the waste in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Used weighing papers, contaminated gloves, and other solid materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound, including contaminated media, should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.[1] Autoclaving may not be sufficient to inactivate all antibiotics and is not a substitute for proper chemical waste disposal.[1]
-
Sharps: Needles and other sharps used to handle this compound solutions should be disposed of in a designated sharps container.
-
Decontamination: All glassware and equipment should be thoroughly decontaminated after use.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and safety considerations in the experimental workflow for this compound.
Caption: Workflow for the safe handling of this compound, highlighting critical safety checks.
By adhering to these guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety protocols and guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
